molecular formula C17H18 B561820 2,6(7)-Dimethylanthracene CAS No. 1216725-81-3

2,6(7)-Dimethylanthracene

Cat. No.: B561820
CAS No.: 1216725-81-3
M. Wt: 222.331
InChI Key: ROGTXUCGZCUNKW-UHFFFAOYSA-N
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Description

Historical Context of Anthracene (B1667546) Derivatives Research

The exploration of anthracene and its derivatives dates back to the 19th century, with early research focused on their isolation from coal tar and the investigation of their fundamental reactivity. A significant milestone in the synthesis of substituted anthracenes was the development of the Elbs reaction in 1884, a process involving the pyrolysis of an ortho-methyl-substituted benzophenone (B1666685) to form a condensed polyaromatic system. vulcanchem.comnoctiluca.eu This and other early synthetic methods, such as Friedel-Crafts reactions, often resulted in mixtures of isomers, posing significant challenges for purification and characterization. ambeed.com

A pivotal moment in the specific history of dimethylanthracenes came in 1929 with the work of Morgan and Coulson. They reported the definitive synthesis of 2,6-dimethylanthracene (B15464) and 2,7-dimethylanthracene (B1617633), which corrected earlier misidentifications by the researcher Lavaux. aksci.com This work not only provided unambiguous synthetic routes to these specific isomers but also highlighted the critical importance of precise structural determination in the study of substituted aromatic systems. Their methods laid the groundwork for future investigations into the distinct properties of these closely related compounds. aksci.com Later, the Bradsher reaction, a type of Diels-Alder reaction, also emerged as a valuable tool for the synthesis of polycyclic aromatic compounds, including anthracene derivatives. biomall.in

Significance of Substituted Anthracenes in Contemporary Research

Substituted anthracenes, including the 2,6- and 2,7-dimethyl isomers, are of significant interest in contemporary research due to their unique photophysical and electronic properties. ontosight.aidss.go.th These properties make them valuable components in the development of advanced materials and chemical probes.

In the field of organic electronics , anthracene derivatives are explored for their potential use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.comfrontiersin.org Their ability to fluoresce, particularly with high quantum yields for certain substituted forms, makes them suitable as emitters or dopants in the emissive layer of OLEDs, contributing to the generation of light. noctiluca.euontosight.airesearchgate.netmdpi.comossila.comrsc.org The performance of these materials can be tuned by altering the substituents on the anthracene core. dss.go.th For instance, 2,6-disubstituted anthracene derivatives have been synthesized and studied for their application as the semiconducting layer in organic thin-film transistors. mdpi.com

The reactivity of dimethylanthracenes with singlet oxygen has led to their use as chemical traps or probes for this highly reactive species. vulcanchem.com This is particularly relevant in studies of photodynamic therapy and oxidative stress in biological systems. Furthermore, 2,6- and 2,7-dimethylanthracene have been utilized as precursors in the synthesis of rigid-core biradicals, which are investigated for their magnetic properties and potential applications in molecular electronics and spintronics. researchgate.net The fluorescent nature of these compounds also lends them to applications as probes in biological imaging. ontosight.ai

Isomeric Considerations in Dimethylanthracene Systems

The positioning of the two methyl groups on the anthracene skeleton in 2,6-dimethylanthracene versus 2,7-dimethylanthracene leads to distinct differences in their physical and chemical properties. These differences, though subtle, are critical for their application in specific research areas. The term "2,6(7)-Dimethylanthracene" is often used in commercial contexts to denote a mixture of these two isomers, which may be suitable for applications where isomeric purity is not essential. ossila.comrsc.org

The different substitution patterns affect the symmetry of the molecules, which in turn influences their crystal packing, solubility, and photophysical behavior. For example, the melting points of the two isomers are different, with 2,6-dimethylanthracene generally having a higher melting point than the 2,7-isomer. aksci.com Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy can be used to distinguish between the isomers, as their electronic transitions are sensitive to the substitution pattern. researchgate.net

Below is a data table summarizing some of the known properties of 2,6-dimethylanthracene and 2,7-dimethylanthracene.

Property2,6-Dimethylanthracene2,7-Dimethylanthracene
CAS Number 613-26-3782-23-0
Molecular Formula C₁₆H₁₄C₁₆H₁₄
Molecular Weight 206.28 g/mol 206.28 g/mol
Melting Point ~250 °C aksci.com~241 °C aksci.com
Boiling Point 369.6 °C at 760 mmHg369.6 °C at 760 mmHg lookchem.com
Solubility Slightly soluble in chloroform (B151607) and ethyl acetate. biomall.in Insoluble in water. cymitquimica.comInsoluble in water. lookchem.com
Appearance Crystalline solidCrystalline solid
Fluorescence Blue fluorescence under UV light cymitquimica.comExhibits fluorescence researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1216725-81-3

Molecular Formula

C17H18

Molecular Weight

222.331

IUPAC Name

ethane;2-methylanthracene

InChI

InChI=1S/C15H12.C2H6/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11;1-2/h2-10H,1H3;1-2H3

InChI Key

ROGTXUCGZCUNKW-UHFFFAOYSA-N

SMILES

CC.CC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Electronic Absorption and Emission Spectroscopy of 2,6(7)-Dimethylanthracene

Electronic spectroscopy focuses on the transitions between different electronic energy levels within the molecule. For aromatic compounds like dimethylanthracene, this typically involves the excitation of π-electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Visible absorption spectrum of dimethylanthracene isomers is characteristic of the anthracene (B1667546) chromophore, featuring multiple absorption bands corresponding to π → π* transitions. The absorption of simple anthracene derivatives typically falls within the 350–400 nm range. nih.gov The position and intensity of these bands are influenced by the substitution pattern of the methyl groups on the anthracene core.

For related 2,6-donor-acceptor substituted anthracene derivatives, which offer insight into the behavior of the 2,6-isomer, distinct absorption bands are observed. A study of 2-cyano-6-dihexylaminoanthracene in tetrahydrofuran (B95107) (THF) identified three primary absorption maxima (λmax) with high molar absorptivity (ε) values. nih.gov The spectrum shows a long-wavelength absorption band around 375–400 nm, which is assigned as the longitudinally polarized band and often displays a clear vibrational structure. nih.gov In donor-acceptor substituted systems, an additional broad band appears at longer wavelengths (around 440–460 nm), which is attributed to an intramolecular charge-transfer (ICT) transition. nih.gov While the absorption maxima of these derivatives are not highly sensitive to solvent polarity, some moderate solvatochromism is observed. nih.gov

Table 1: UV-Visible Absorption Data for a 2,6-Substituted Anthracene Derivative in THF nih.gov

λmax (nm) Molar Absorptivity (ε) (L cm⁻¹ mol⁻¹) Transition Assignment
253 5.20 x 10⁴ π → π*
318 6.38 x 10⁴ π → π* (longitudinally polarized)
456 1.03 x 10⁴ Intramolecular Charge-Transfer (ICT)

Data for 2-cyano-6-dihexylaminoanthracene.

Following absorption of UV radiation, excited molecules can relax through the emission of light, a process known as photoluminescence, which encompasses both fluorescence and phosphorescence.

Fluorescence: This process involves the rapid emission of a photon from the lowest excited singlet state (S₁) to the ground singlet state (S₀). 2,6-Dimethylanthracene (B15464) and its derivatives are known to be fluorescent. The fluorescence quantum yield (ΦF), which measures the efficiency of this process, is a key parameter. For a 2,6-dibromo-substituted BODIPY dye, a related class of compounds, the fluorescence quantum yield was measured at 0.33, indicating significant emission. rsc.org The introduction of heavy atoms like iodine can decrease the fluorescence quantum yield due to enhanced intersystem crossing. rsc.org The emission spectra of 2,7-dimethylanthracene (B1617633) show a characteristic oscillatory structure and are shifted to longer wavelengths compared to unsubstituted anthracene. researchgate.net

Phosphorescence: This is a slower emission process that occurs from the lowest excited triplet state (T₁) to the ground singlet state (S₀). This transition is "spin-forbidden," resulting in significantly longer lifetimes compared to fluorescence. researchgate.net For 2,7-dimethylanthracene dissolved in benzene (B151609) and ethyl alcohol at 77 K, phosphorescence spectra exhibit maxima around 485 nm and 510 nm. researchgate.net The formation of the triplet state can be confirmed by observing the characteristic phosphorescence of singlet oxygen at 1270 nm, which is sensitized by the excited triplet state of the anthracene derivative. researchgate.net

Table 2: Photophysical Data for Anthracene Derivatives

Compound Family Solvent Fluorescence Quantum Yield (ΦF) Excited State Lifetime (τ) Reference
2,6-Donor-Acceptor Anthracenes Toluene 0.44 - nih.gov
2,6-Donor-Acceptor Anthracenes Ethanol 0.52 - nih.gov
9,10-Dimethylanthracene (B165754) System - - 14.8 ns (fluorescence) researchgate.net

Time-resolved spectroscopy tracks the evolution of excited states on timescales ranging from femtoseconds to microseconds, revealing the pathways of energy relaxation. oist.jpcmu.edu Upon photoexcitation of dimethylanthracene derivatives, several dynamic processes occur.

Studies on the closely related 9,10-dimethylanthracene show that after photoinduced charge separation, the resulting radical ions can be observed using transient absorption spectroscopy. unige.ch In acetonitrile (B52724), the radical cation (DMeA•+) is characterized by absorption bands at 419 nm and between 530-710 nm. unige.ch The subsequent dynamics, occurring over nanoseconds, involve charge recombination that can repopulate both the neutral ground state and the triplet excited state of the dimethylanthracene. unige.ch

Femtosecond transient absorption experiments on related anthracene systems reveal even faster initial steps. The formation of a charge-transfer state in an anthracene-PMDA complex occurs in less than 150 femtoseconds. researchgate.net Other studies show that an initially excited Franck-Condon state can decay in picoseconds via conical intersections with the ground state. chemrxiv.org For instance, the cooling of a vibrationally "hot" anthracene molecule in its ground state following cycloreversion of an endoperoxide occurs with an 18 ps time constant. researchgate.net The lifetime of the triplet state can be much longer, on the scale of microseconds (e.g., 3.6 µs), as measured by nanosecond transient absorption. chemrxiv.org

Photoluminescence Spectroscopy: Fluorescence and Phosphorescence Studies

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making this technique an excellent tool for structural characterization. rsc.org

FTIR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational modes. upi.edu The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, key vibrational modes include C-H stretching from both the aromatic rings and the methyl groups, as well as C-C stretching and bending modes within the fused ring system.

Data for the closely related 9,10-dimethylanthracene show characteristic alkyl C-H stretching vibrations. The symmetric stretch appears at 2885.2 cm⁻¹, while the asymmetric stretch is found at 2929.2 cm⁻¹. researchgate.net For a 2,6-substituted anthracene derivative, IR peaks have been identified at 2926 cm⁻¹ (likely C-H stretch), 2215 cm⁻¹ (C≡N stretch from the substituent), and 1626 cm⁻¹ (aromatic C=C stretch). nih.gov The mid-infrared region (4000 cm⁻¹ to 400 cm⁻¹) is typically used for this analysis. upi.edu

Table 3: Representative FTIR Vibrational Frequencies for Dimethylanthracene and Derivatives

Frequency (cm⁻¹) Assignment Compound Reference
2929.2 Asymmetric alkyl C-H stretch 9,10-Dimethylanthracene researchgate.net
2885.2 Symmetric alkyl C-H stretch 9,10-Dimethylanthracene researchgate.net
2926 C-H stretch 2-cyano-6-dihexylaminoanthracene nih.gov

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. cmu.edu Transitions that are weak in FTIR, such as those from symmetric, non-polar bonds, are often strong in Raman spectra. The Raman spectrum of dimethylanthracene is characterized by prominent peaks associated with the vibrations of the polycyclic aromatic core.

Steady-state Raman data for dimethylanthracene radicals show distinct peaks corresponding to ring breathing modes. nih.govacs.org These have been observed at approximately 1194, 1280, 1380, and 1560 cm⁻¹. nih.govacs.org These experimental values align well with theoretical calculations for anthracene radical ions. nih.gov The most intense features in the Raman spectra of aromatic systems are typically the C-C single bond (ν₂) and C=C double bond (ν₁) stretching vibrations, which serve as key spectral markers. researchgate.net

Table 4: Raman Shifts for Dimethylanthracene Radicals nih.govacs.org

Raman Shift (cm⁻¹) Assignment
1194 Ring breathing mode
1280 Ring breathing mode
1380 Ring breathing mode
1560 Ring breathing mode

Data averaged for the anion and cation radicals in their electronic ground state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis for Isomer Differentiation and Purity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for structural analysis and purity verification. ceitec.cz The differentiation between the 2,6-dimethylanthracene and 2,7-dimethylanthracene isomers is readily achievable due to their distinct molecular symmetries, which result in unique ¹H NMR spectra. youtube.commagritek.com

2,6-Dimethylanthracene: This isomer possesses a higher degree of symmetry (C2h point group). This symmetry results in chemically equivalent protons, leading to a simpler spectrum. Specifically, the two methyl groups are equivalent and produce a single sharp signal. The aromatic region is expected to show three distinct signals corresponding to H1/H5, H3/H7, and H4/H8, plus two singlets for the H9 and H10 protons.

2,7-Dimethylanthracene: This isomer has a lower symmetry (C2v point group). While the two methyl groups are also equivalent, the pattern of the aromatic protons differs from the 2,6-isomer. It is expected to exhibit four distinct signals in the aromatic region, in addition to the singlet for the methyl protons.

Purity assessment is another critical application of ¹H NMR. The integration of signals in the spectrum is proportional to the number of protons they represent. ceitec.cz The presence of impurities, such as residual solvents or starting materials, can be identified by the appearance of extraneous peaks. sigmaaldrich.com For instance, common laboratory solvents like acetone (B3395972) or chloroform (B151607) have characteristic chemical shifts that, if present, would indicate an impure sample. sigmaaldrich.com The purity of a batch can be quantified by comparing the integration of the compound's signals to those of a known internal standard.

¹³C NMR Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, making it highly effective for isomer identification.

For the dimethylanthracene isomers, the number of signals in the ¹³C NMR spectrum directly reflects their molecular symmetry.

2,6-Dimethylanthracene (C2h symmetry): Due to its centrosymmetric nature, this isomer will display fewer signals. It is expected to show eight carbon signals: one for the two equivalent methyl groups and seven for the aromatic carbons.

2,7-Dimethylanthracene (C2v symmetry): This less symmetric isomer will exhibit nine distinct carbon signals: one for the methyl groups and eight for the aromatic carbons.

The chemical shifts provide further structural information. The methyl carbons typically appear upfield (around 20-22 ppm), while the aromatic carbons resonate downfield (typically 120-135 ppm). The specific chemical shifts can be used to assign each carbon to its position in the anthracene ring system. nih.gov

science
Carbon PositionChemical Shift (δ, ppm)
C-2, C-7 (Carbons with methyl group)135.8
C-9, C-10131.6
C-4a, C-5a, C-8a, C-9a (Quaternary)130.8
C-4, C-5128.0
C-1, C-8126.8
C-3, C-6124.7
CH₃21.8
Data sourced from Spectral Database for Organic Compounds (SDBS).

Advanced NMR Techniques for Structural Confirmation

For unambiguous structural assignment, especially in complex molecules, advanced 2D NMR techniques are employed. numberanalytics.comnptel.ac.in These experiments reveal correlations between nuclei, providing definitive evidence of atomic connectivity. ipb.ptprinceton.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. slideshare.net For this compound, COSY spectra would show cross-peaks between neighboring aromatic protons, confirming their relative positions on the anthracene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning which proton is bonded to which carbon, marrying the ¹H and ¹³C NMR data sets. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. slideshare.net It is crucial for determining stereochemistry and conformation. For the dimethylanthracenes, NOESY can confirm the spatial proximity of the methyl protons to adjacent protons on the aromatic ring. researchgate.netbeilstein-journals.org

X-ray Diffraction Analysis of this compound Single Crystals

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline solids, detailing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. mdpi.commdpi.com

Crystal Structure Determination and Lattice Parameters

Growing a suitable single crystal of 2,6-dimethylanthracene allows for its complete structural determination via X-ray diffraction. indianchemicalsociety.com The analysis of the diffraction pattern reveals the unit cell, which is the basic repeating unit of the crystal lattice. The dimensions of the unit cell are defined by the lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the systematic absences in the diffraction data, determine the crystal system and space group.

Studies on 2,6-disubstituted anthracene derivatives show they often crystallize in well-defined systems. mdpi.com For example, a related compound, 2,6-bis(4-(trifluoromethyl)phenyl)anthracene, was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com While specific data for the parent 2,6-dimethylanthracene requires a dedicated study, the methodology provides a precise and unambiguous characterization of the solid-state structure.

grid_on
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.12
b (Å)7.85
c (Å)20.51
α (°)90
β (°)94.3
γ (°)90
Data for 2,6-diphenylanthracene, a structurally similar compound, for illustrative purposes.

Molecular Conformation in the Solid State

X-ray diffraction data not only provides atomic coordinates but also reveals the molecule's conformation and how it packs within the crystal lattice. The anthracene core is a planar polycyclic aromatic hydrocarbon. The analysis confirms this planarity in the solid state.

The crystal packing is governed by intermolecular forces, such as van der Waals interactions and, in the case of substituted anthracenes, potential π-π stacking between the aromatic rings of adjacent molecules. The orientation of the methyl groups relative to the anthracene plane is also determined. In related structures, like 2,3-dimethylanthracene (B1329340), the molecules have been observed to exhibit orientational disorder within the crystal lattice, where molecules can adopt one of two opposing orientations. researchgate.netunl.edu Understanding these solid-state interactions is crucial as they influence the material's bulk properties, such as its melting point and photophysical behavior. mdpi.com

Analysis of Intermolecular Interactions in Crystalline Aggregates

The study of intermolecular interactions within the crystalline aggregates of dimethylanthracenes provides crucial insights into their solid-state properties, including crystal packing, lattice dynamics, and photophysical behavior. While detailed crystallographic data for 2,6- and 2,7-dimethylanthracene are not as extensively reported as for other isomers, analysis of closely related structures offers a robust framework for understanding the governing forces in their crystals. The primary interactions in the crystals of non-polar aromatic hydrocarbons are van der Waals forces, which include both attractive London dispersion forces and short-range repulsive interactions.

A comprehensive investigation into the crystal structure and lattice dynamics of the related isomer, 2,3-dimethylanthracene, serves as an excellent model for this class of compounds. researchgate.netunl.edu Research has shown that 2,3-dimethylanthracene crystallizes in a pseudo-centrosymmetric triclinic lattice, characterized by the presence of two molecules per unit cell. unl.edu A key feature of its crystalline state is a "dipolar disorder," where the non-centrosymmetric molecules are statistically disordered, creating an average centrosymmetric appearance to X-ray diffraction. unl.edu This disorder means that while a well-defined, translationally periodic crystal lattice is formed, the orientation of the polar long molecular axis is statistically distributed. unl.edu

The intermolecular forces governing this structure have been elucidated through a combination of experimental techniques and theoretical calculations. Incoherent and coherent inelastic neutron scattering experiments have been employed to measure the phonon density of states and phonon dispersion curves, respectively. researchgate.netunl.edu These experimental results can be described with significant accuracy by lattice dynamical calculations that model the atom-atom interactions between different molecules using a '6-exp' potential function. researchgate.netunl.edu This approach treats intermolecular forces as a summation of non-bonded atom-atom potentials, providing a quantitative understanding of the crystal packing and stability.

The structural parameters for the model compound 2,3-dimethylanthracene, determined at low temperature, are summarized below.

Table 1: Crystallographic Data for 2,3-Dimethylanthracene at 10 K. unl.edu
ParameterValue
Crystal SystemTriclinic
Space GroupP1̅
a (Å)7.595
b (Å)9.035
c (Å)8.825
α (°)68.18
β (°)68.90
γ (°)76.99
Volume (ų)516.4
Z (molecules/unit cell)2

These findings collectively indicate that the crystalline aggregates of this compound are primarily governed by a balance of attractive dispersion forces and repulsive steric interactions, potentially including significant contributions from C–H···π and π-π stacking interactions, which dictate the ultimate packing efficiency and lattice structure.

Theoretical Chemistry and Computational Modeling of 2,6 7 Dimethylanthracene Systems

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular-level characteristics of these anthracene (B1667546) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org DFT studies on dimethylanthracene systems, often employing hybrid functionals like B3LYP, provide detailed insights into their geometric and electronic properties. aip.orgmarquette.edu These calculations can reproduce experimental structures with a high degree of accuracy and are crucial for understanding the distribution of electrons within the molecule. jst.go.jp For instance, DFT has been used to analyze the radical cations of polycyclic aromatic hydrocarbons, including 2,6-dimethylanthracene (B15464), offering valuable information on their electronic ground state. aip.org The choice of the functional and basis set, such as the 6-311+G(d) basis set, is critical for obtaining accurate results that align well with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that helps in characterizing the chemical reactivity and kinetic stability of a molecule. ajchem-a.commalayajournal.org A smaller gap generally implies higher reactivity and is indicative of the ease with which electron transfer can occur. sciensage.info

For dimethylanthracene systems, FMO analysis reveals how the positions of the methyl groups influence the electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgsciensage.info The energy of these orbitals and their gap can be tuned by substituent effects, which is a common strategy in the design of functional organic molecules. rsc.org Computational studies have determined the HOMO-LUMO gaps for various substituted anthracenes, providing a basis for understanding their electronic behavior and potential as materials for applications like dye-sensitized solar cells. tandfonline.comresearchgate.net

Below is a table showcasing representative calculated HOMO-LUMO gap values for related anthracene derivatives.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1-amino-2,4-dimethylanthraquinone--3.2
Ferrocene (B1249389) (eclipsed)--5.42
Acetyl ferrocene (eclipsed)--4.62
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106

This table presents data for illustrative purposes to show typical computational outputs for related compounds, as specific values for 2,6- and 2,7-dimethylanthracene (B1617633) were not available in the provided search results.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.net These calculations can simulate electronic absorption spectra, providing insights into the electronic transitions between different energy levels. researchgate.net For anthracene derivatives, theoretical calculations have been shown to accurately predict the spectral regions of n-π* and π-π* transitions. acs.org The agreement between calculated and experimental spectra, such as FT-IR and FT-Raman, validates the computational models used. researchgate.net These predictive capabilities are essential for identifying and characterizing new materials with desired optical properties. mdpi.com

Non-linear optical (NLO) materials are of great interest for applications in optical communications, data storage, and signal processing. bibliotekanauki.pl Computational chemistry offers a route to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. tandfonline.commdpi.com DFT calculations are frequently employed to compute these properties. bibliotekanauki.pl Studies on substituted anthracenes have shown that the nature and position of substituent groups can significantly impact the NLO response. researchgate.nettandfonline.com The calculated hyperpolarizability values are often compared to standard reference materials like urea (B33335) to assess their potential. researchgate.nettandfonline.com

The following table provides an example of how NLO properties are reported in computational studies.

PropertyCalculated Value
Dipole Moment (µ)Varies with substituents
Polarizability (α)Varies with substituents
First Hyperpolarizability (β)Varies with substituents

This table is a general representation, as specific calculated NLO values for 2,6- and 2,7-dimethylanthracene were not detailed in the search results.

Reaction Mechanism Elucidation through Computational Approaches

Computational Studies of Diels-Alder Reaction Pathways

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation for forming six-membered rings. anu.edu.au Anthracene and its derivatives are classic dienes in these reactions. A key mechanistic question for substituted anthracenes is the regioselectivity of the cycloaddition. The reaction can occur at the central ring (positions 9 and 10) or at a terminal ring (positions 1, 4 or 5, 8). For unsubstituted anthracene, the reaction overwhelmingly favors the 9,10-adduct, as this results in a product containing two isolated, fully aromatic benzene (B151609) rings, which is thermodynamically more stable than the 1,4-adduct that disrupts aromaticity more significantly. researchgate.net

Computational chemistry, particularly using Density Functional Theory (DFT) methods like B3LYP and M06-2X, provides powerful tools to investigate these reaction pathways. plos.orgmdpi.com By calculating the geometries and energies of reactants, transition states, and products, researchers can determine the activation barriers (ΔG‡) and reaction energies (ΔG_rxn) for competing pathways. mdpi.comrsc.org These calculations have confirmed that for most anthracenes, the activation barrier for the 9,10-cycloaddition is significantly lower than for the 1,4-cycloaddition. researchgate.net

However, substituents on the anthracene core can modulate this reactivity. The electron-donating methyl groups in 2,6- and 2,7-dimethylanthracene are expected to influence the electronic structure of the diene system. Computational studies can precisely quantify this effect. By modeling the reaction of 2,6(7)-dimethylanthracene with various dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate), the activation energies for addition at the central versus terminal rings can be compared. Such studies help rationalize experimental outcomes and predict how to steer the regioselectivity of the reaction by modifying substituents or reaction conditions. researchgate.net

Table 2: Hypothetical Computational Data for Diels-Alder Reaction of 2,7-Dimethylanthracene with Maleic Anhydride
Reaction PathwayComputational MethodCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Major Product
9,10-Cycloaddition (Central Ring)M06-2X/6-311+G(d,p)~259,10-Adduct
1,4-Cycloaddition (Terminal Ring)M06-2X/6-311+G(d,p)>35

Note: The values in Table 2 are illustrative, based on known reactivity patterns of anthracenes, and represent typical outputs from computational studies.

Mechanistic Insights into Photooxygenation Processes

Photooxygenation is a reaction in which a molecule is oxidized in the presence of light and molecular oxygen. For many organic molecules, including anthracene derivatives, the reaction proceeds via the formation of singlet oxygen (¹O₂), a highly reactive electronically excited state of O₂. This is known as a Type II photosensitization mechanism. calstatela.edu The process begins with the photosensitizer (in this case, this compound) absorbing a photon and reaching an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to ground-state triplet oxygen (³O₂) to generate singlet oxygen (¹O₂). calstatela.edunih.gov

Once formed, singlet oxygen can react with the dimethylanthracene molecule, typically via a [4+2] cycloaddition across the 9,10-positions, to form a stable endoperoxide. nih.gov The reactivity of anthracene derivatives with singlet oxygen is well-established; for instance, 9,10-dimethylanthracene (B165754) (DMA) is often used as a chemical probe to detect the presence of ¹O₂. nih.govrsc.org Its reaction with ¹O₂ leads to the formation of 9,10-dimethylanthracene-9,10-endoperoxide, a process that can be monitored by the quenching of DMA's characteristic fluorescence. nih.gov

Computational modeling can provide detailed mechanistic insights into this process. Quantum chemical calculations can be used to map the potential energy surface for the reaction between ¹O₂ and this compound. These studies can elucidate the structure of the transition state for the cycloaddition, calculate the reaction barrier, and confirm that the endoperoxide is the thermodynamically favored product. Such models can also investigate alternative reaction pathways, such as the formation of dioxetanes via [2+2] cycloaddition at other positions, although these are generally less favorable for anthracene systems. calstatela.edu

Catalytic Reaction Mechanisms Modeling

Computational modeling is an indispensable tool for understanding the mechanisms of catalytic reactions at a molecular level. rsc.orgcecam.org For a compound like this compound, catalytic reactions of interest could include hydrogenation, oxidation, or coupling reactions. Modeling these processes, especially in heterogeneous catalysis, involves several key steps. researchgate.net

First, the interaction of the reactant molecule with the catalyst surface (adsorption) is modeled. DFT calculations can determine the most stable adsorption geometries and binding energies of this compound on various catalytic surfaces (e.g., Pt, Pd, Ni). Second, the surface reaction itself is simulated. This involves locating the transition state for the key chemical transformation (e.g., C-H bond activation, H-H bond breaking) and calculating the activation energy barrier. rsc.org For example, in a catalytic hydrogenation, the model would explore the stepwise addition of hydrogen atoms to the anthracene core. Finally, the desorption of the product from the catalyst surface is modeled.

By combining the energies of all intermediates and transition states, a complete energy profile for the catalytic cycle can be constructed. mdpi.com This allows for the identification of the rate-determining step and provides insights into how the catalyst's composition and structure influence its activity and selectivity. For instance, models could predict whether hydrogenation occurs preferentially at the central or terminal rings. These theoretical models, which are increasingly able to account for realistic operating conditions of temperature and pressure, bridge the gap between idealized surface science studies and industrial catalytic processes. rsc.org

Photophysical Processes and Excited State Phenomena of 2,6 7 Dimethylanthracene

Radiative Decay Pathways

Radiative decay involves the emission of a photon as the molecule returns from an excited electronic state to a lower energy state. For dimethylanthracenes, the primary radiative pathways are fluorescence and phosphorescence.

2,6-Dimethylanthracene (B15464) and 2,7-dimethylanthracene (B1617633) exhibit characteristic fluorescence, a property common to anthracene (B1667546) derivatives. ontosight.ai When excited by ultraviolet light, these molecules emit light in the visible region of the electromagnetic spectrum. ontosight.ai The fluorescence spectra of these compounds, like anthracene itself, display a distinct vibronic structure. dtic.milrsc.org This structured emission is a result of transitions from the lowest vibrational level of the first excited singlet state (S₁) to various vibrational levels of the ground electronic state (S₀).

The substitution of methyl groups on the anthracene core influences the electronic properties and, consequently, the fluorescence characteristics. Compared to unsubstituted anthracene, the fluorescence spectra of 2,6- and 2,7-dimethylanthracene are generally shifted to longer wavelengths, a phenomenon known as a bathochromic or red shift. dtic.mil This shift is attributed to the electron-donating nature of the methyl groups, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap between them.

Studies have shown that the fluorescence emission of these compounds is sensitive to the solvent environment. For instance, the fluorescence maxima can shift depending on the polarity of the solvent. nih.gov The absorption spectra of these molecules are similar to each other and show the characteristic vibronic progression of anthracene. rsc.org

Table 1: Fluorescence Emission Maxima of Dimethylanthracene Derivatives

CompoundSolventEmission Maxima (nm)
2,6-DimethylanthraceneDMSO412
2,7-DimethylanthraceneBenzene (B151609)~418, ~440, ~465
2,7-DimethylanthraceneEthyl Alcohol~420, ~442, ~468

Data compiled from various research findings. dtic.milrsc.org

Phosphorescence is a radiative decay process involving a transition from an excited triplet state (T₁) to the singlet ground state (S₀). This transition is "spin-forbidden," making it much less probable than fluorescence. wikipedia.org Consequently, phosphorescence lifetimes are significantly longer than fluorescence lifetimes.

For 2,7-dimethylanthracene, phosphorescence has been observed at low temperatures (77 K). dtic.mil The emission is typically broad and bell-shaped, with maxima reported around 485 nm, 510 nm, and 500 nm in different studies. dtic.mil The triplet state energy of anthracene derivatives is an important parameter, particularly in applications involving triplet-triplet annihilation. researchgate.net The symmetrical positioning of the methyl groups in 2,7-dimethylanthracene is thought to influence the position of the triplet level. dtic.mil

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. uva.nl For many anthracene derivatives, particularly those substituted at the 9 and 10 positions, the fluorescence quantum yield can be quite high. rsc.org Unsubstituted anthracene has a fluorescence quantum yield of about 30% due to a high rate of intersystem crossing. rsc.org

For 2,6-dimethylanthracene, a high fluorescence quantum yield has been noted, making it a compound of interest for optical applications. Studies on related 9,10-disubstituted anthracenes have shown that substitutions can significantly alter the fluorescence quantum yield. For example, 9,10-dimethylanthracene (B165754) has a fluorescence quantum yield of approximately 70%. rsc.org

The fluorescence lifetime (τf) is the average time a molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of the molecule and is related to the rates of both radiative and non-radiative decay from the S₁ state.

Table 2: Photophysical Data for 2,6-Dimethylanthracene in DMSO

ParameterValue
Absorption Max (λabs)386 nm
Emission Max (λem)412 nm
Fluorescence Quantum Yield (ΦFL)0.82
S₁ Lifetime (τS1)7.3 ns
Radiative Rate Constant (kr)1.1 x 10⁸ s⁻¹
Non-Radiative Rate Constant (knr)2.5 x 10⁷ s⁻¹

Data obtained from studies of 2,6-dimethylanthracene derivatives in DMSO. rsc.org

Phosphorescence Emission Characteristics

Non-Radiative Decay Pathways

Non-radiative decay processes compete with fluorescence and phosphorescence, providing alternative routes for the de-excitation of the molecule without the emission of light.

Internal conversion is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). This process is typically followed by rapid vibrational relaxation, where the excess vibrational energy is dissipated as heat to the surrounding solvent molecules. For many aromatic hydrocarbons, internal conversion from higher excited singlet states (Sn) to the S₁ state is extremely fast. The rate of internal conversion from S₁ to S₀ is generally less efficient for rigid aromatic molecules, allowing fluorescence to occur.

Intersystem crossing (ISC) is a non-radiative process involving a transition between electronic states of different spin multiplicities, most commonly from the lowest excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org This process is crucial as it populates the triplet state, which is the origin of phosphorescence and is involved in various photochemical reactions and energy transfer processes. rsc.orgpnas.orgtudublin.ie

The efficiency of ISC is a key factor determining the fluorescence quantum yield; a higher ISC rate leads to a lower fluorescence quantum yield. rsc.org For unsubstituted anthracene, the ISC yield is approximately 70%. rsc.org Substitution on the anthracene core can significantly affect the ISC rate. The presence of heavy atoms is known to enhance ISC through spin-orbit coupling, but even substituent positioning can influence this process. wikipedia.org The formation of the triplet state in anthracene derivatives is important for applications such as triplet-triplet annihilation upconversion. rsc.org

Intersystem Crossing (ISC) and Triplet State Formation

Exciplex and Excimer Formation Dynamics

Excimers are excited-state dimers that are formed from the association of an excited molecule with a ground-state molecule of the same species. researchgate.net This process is common for aromatic hydrocarbons like anthracene and its derivatives, including 9,10-dimethylanthracene, particularly in concentrated solutions or aggregated states. royalsocietypublishing.orgresearchgate.netacs.org The formation of an excimer is characterized by a broad, structureless, and red-shifted fluorescence emission compared to the monomer fluorescence. researchgate.net

The formation of excimers occurs through diffusion-controlled reactions in solution, where an excited singlet molecule encounters and interacts with a ground-state molecule. researchgate.net However, it has also been suggested that excimers can form from the direct excitation of pre-formed ground-state dimers. researchgate.net The stability of the excimer is attributed to a combination of exciton (B1674681) resonance and charge resonance interactions. researchgate.net Studies on 9,10-dimethylanthracene have shown that the excimer binding energy and the ratio of excimer to monomer fluorescence are dependent on the solvent and temperature. royalsocietypublishing.org It has been proposed that the structure of the excimer is similar to that of adjacent molecules in the crystal lattice, but with a smaller intermolecular distance. royalsocietypublishing.org

Supramolecular environments, such as the cavities of cyclodextrins, can significantly influence the formation of excimers. While dimethylanthracene (DMA) shows minimal self-association in bulk organic solvents, it readily forms a dimer and exhibits excimer-like fluorescence when encapsulated within a γ-cyclodextrin nanocavity in a dilute aqueous solution. nih.govresearchgate.net This confinement within the cyclodextrin (B1172386) cavity forces the DMA molecules into close proximity, facilitating the intermolecular interactions necessary for excimer formation.

Time-resolved fluorescence studies have investigated the excitation relaxation dynamics of DMA in the presence of α-, β-, and γ-cyclodextrins in aqueous solutions. nih.gov The results indicate that the nature of the complex formed depends on the size of the cyclodextrin cavity. For instance, in α- and γ-cyclodextrin complexes, both hydrated and anhydrated species of DMA are present, whereas only the anhydrated species exists in the β-cyclodextrin complex. nih.gov The fluorescence spectra of pyrene (B120774), another PAH, also show excimer formation within γ-cyclodextrin, with the intensity ratio of excimer to monomer fluorescence reflecting the equilibrium between the monomeric and dimeric species. researchgate.netacs.org

Intermolecular Interactions Leading to Excimer Fluorescence

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from an electron donor to an electron acceptor upon photoexcitation. This process can be a key deactivation pathway for the excited state of many aromatic molecules. For anthracene derivatives, PET can occur from the singlet excited state.

In the context of 2,6(7)-dimethylanthracene, PET has been studied in various systems. For example, bimolecular electron transfer between 9,10-dimethylanthracene (DMeA) and phthalonitrile (B49051) (PN) in acetonitrile (B52724) solution has been investigated using quantum-classical models. researchgate.net This process leads to the formation of a radical-ion pair. researchgate.net The efficiency of PET is influenced by factors such as the solvent polarity and the presence of sensitizers. researchgate.netresearchgate.net For instance, the photocatalytic oxygenation of 9,10-dimethylanthracene can be initiated by photoinduced electron transfer using a sensitizer (B1316253) like 9-mesityl-10-methylacridinium (B1239669) ion. capes.gov.br In this case, the excited sensitizer facilitates electron transfer from the dimethylanthracene to molecular oxygen, leading to the formation of an oxygenated product. capes.gov.br

Singlet Oxygen Generation and its Photochemistry

Singlet oxygen (¹O₂), a highly reactive form of molecular oxygen, can be generated through photosensitization. kuleuven.be In this process, a photosensitizer molecule absorbs light and transfers the energy to ground-state triplet oxygen (³O₂), promoting it to the excited singlet state. nih.govnist.gov Anthracene and its derivatives, including 2,6- and 2,7-dimethylanthracene, can act as photosensitizers. The process typically involves the absorption of a photon to create the singlet excited state of the photosensitizer (¹PS), followed by intersystem crossing to the triplet state (³PS). This triplet state can then transfer its energy to ³O₂ to generate ¹O₂. nih.gov

There are two main mechanisms of photosensitized reactions: Type I and Type II. nih.gov In Type I reactions, the excited photosensitizer interacts directly with a substrate, often through electron or hydrogen atom transfer, to form radicals that can then react with oxygen. nih.gov In Type II reactions, the excited triplet photosensitizer directly transfers energy to ground-state oxygen to produce singlet oxygen. nih.gov this compound is known to be a chemical trap for singlet oxygen, reacting with it to form a non-fluorescent endoperoxide. nih.govsoton.ac.ukrsc.org This reaction is often used to detect and quantify the generation of singlet oxygen in various chemical and biological systems. nih.govsoton.ac.ukrsc.org The efficiency of singlet oxygen generation, known as the singlet oxygen quantum yield (ΦΔ), is a critical parameter for photosensitizers. kuleuven.benih.gov

The photosensitized oxidation of 9,10-dimethylanthracene has been studied in various systems, including in the presence of Safranin O immobilized on a silica (B1680970) matrix, where the reaction proceeds via singlet oxygen generation. rsc.org The rate of this oxidation is dependent on the concentration of the dimethylanthracene. rsc.org

Reaction of Singlet Oxygen with Dimethylanthracenes (e.g., Endoperoxide Formation)

The reaction of dimethylanthracene isomers with singlet oxygen (¹O₂) is a significant photophysical process, primarily characterized by the formation of endoperoxides through a [4+2] cycloaddition mechanism. This reaction is of considerable interest in various fields, from organic synthesis to the development of chemical probes for ¹O₂ detection. While extensive research has focused on 9,10-dimethylanthracene (DMA) due to its high reactivity and utility as a ¹O₂ trap, the principles of this reaction are applicable to other isomers, including 2,6- and 2,7-dimethylanthracene.

The fundamental reaction involves the electronically excited, yet uncharged, singlet oxygen molecule acting as a dienophile in a Diels-Alder type reaction with the anthracene core, which serves as the diene. The addition occurs across the central 9 and 10 positions of the anthracene ring system, resulting in the formation of a stable endoperoxide. researchgate.netnih.govrsc.org This process leads to the loss of the characteristic anthracene absorption spectrum as the conjugated π-system is disrupted. rsc.orgresearchgate.net

The efficiency and rate of endoperoxide formation are influenced by several factors, including the position of the methyl substituents on the anthracene ring, the solvent, and the lifetime of singlet oxygen in the specific medium. researchgate.netacs.org Methyl groups are electron-donating, which generally increases the electron density of the anthracene core and enhances its reactivity toward the electrophilic singlet oxygen. nih.govacs.org Studies on unsymmetrical anthracene derivatives have confirmed that electron-rich substituents can increase the rate of photooxygenation. researchgate.net

While specific kinetic data for 2,6- and 2,7-dimethylanthracene are not extensively documented in the available literature, the general mechanism is well-established through studies of related compounds, most notably 9,10-dimethylanthracene. The reaction of DMA with singlet oxygen is highly efficient and results in the formation of 9,10-dimethylanthracene-9,10-endoperoxide (DMAPO). ias.ac.inacs.org This reaction is often used as a benchmark or for actinometry in photochemical studies. researchgate.net

A photosensitizer absorbs light and is excited to its singlet state.

The excited sensitizer undergoes intersystem crossing to its triplet state.

The triplet sensitizer transfers its energy to ground-state triplet oxygen (³O₂) to generate excited singlet oxygen (¹O₂).

Singlet oxygen reacts with the dimethylanthracene molecule via a [4+2] cycloaddition to yield the corresponding endoperoxide. rsc.orgkuleuven.be

The stability of the resulting endoperoxide can vary. For many anthracene derivatives, the endoperoxides are relatively stable but can undergo thermal or photochemical cycloreversion, releasing the parent anthracene and molecular oxygen. researchgate.netacs.orgacs.org For instance, the photolysis of 9,10-dimethylanthracene-endoperoxide (DMAPO) can lead to cycloreversion with a quantum yield of 0.35. acs.orgacs.org

The rate of the reaction between an anthracene derivative and singlet oxygen is a critical parameter. The total rate constant (kT) is the sum of the rate constant for the chemical reaction (kr, endoperoxide formation) and the rate constant for physical quenching (kq), where the excited oxygen is deactivated without a chemical reaction. acs.org For many anthracenes, the chemical reaction is the dominant pathway.

Table 1: Total Rate Constants (kT) for Quenching of Singlet Oxygen by Anthracene Derivatives This table provides context on how substituents affect reactivity with singlet oxygen. Data for 2,6- and 2,7-dimethylanthracene are not specified in the search results, but values for related compounds are shown.

CompoundSolventRate Constant (kT) (M⁻¹s⁻¹)
9,10-DimethylanthraceneVarious6.8 x 10⁷ - 5.7 x 10¹⁰ researchgate.net
9,10-DimethylanthraceneGeneral1.3 x 10⁶ rsc.org
9,10-DiphenylanthraceneVarious-
AnthraceneVarious-

Note: The wide range of reported values for 9,10-dimethylanthracene reflects the strong dependence on the solvent and experimental conditions. researchgate.net

Table 2: Lifetime of Singlet Oxygen (τΔ) in Various Solvents The solvent plays a crucial role in the reaction of dimethylanthracenes with singlet oxygen by determining the lifetime of ¹O₂. acs.orgmdpi.com

SolventLifetime (τΔ) (µs)
Chloroform (B151607) (CHCl₃)230 acs.org
Deuterated Chloroform (CDCl₃)7000 acs.org
Toluene29 acs.org
Toluene-d₈280 acs.org
Acetonitrile-
Water3.5 mdpi.com
Methanol11 mdpi.com
Ethanol16 mdpi.com
Cyclohexane22 mdpi.com

Reactivity and Chemical Transformations of 2,6 7 Dimethylanthracene

Cycloaddition Reactions

Anthracene (B1667546) and its derivatives are well-known dienes in [4+2] cycloaddition reactions, a class of reactions that includes the Diels-Alder reaction. researchgate.net The reactivity is centered on the 9,10-positions, as this allows the formation of a stable adduct while retaining two separate benzene (B151609) rings, thus minimizing the loss of aromaticity. researchgate.net

Dimethylanthracenes are effective dienes in Diels-Alder reactions. While much of the detailed kinetic and mechanistic research has focused on 9,10-dimethylanthracene (B165754) due to its high reactivity, the principles extend to other isomers like the 2,6- and 2,7-derivatives. researchgate.netacs.org The reaction involves the [4+2] cycloaddition of the central ring of the anthracene with a dienophile, typically an alkene or alkyne bearing electron-withdrawing groups. researchgate.net

The synthesis of 2,6-dimethylanthracene (B15464) itself can be achieved through a two-step process starting with a Diels-Alder reaction between isoprene (B109036) and 1,4-benzoquinone. google.com This initial cycloaddition is followed by dehydrogenation and deoxygenation to yield the final aromatic compound. google.com

The reactivity of dimethylanthracenes in Diels-Alder reactions is significantly influenced by the electronic properties of the dienophile. For instance, the reaction rates with a series of cyano-substituted ethylenes increase dramatically with the number of cyano groups on the dienophile. researchgate.net This is because the electron-withdrawing nature of the cyano groups lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the anthracene diene.

Studies on 1,5-disubstituted anthracenes have shown that the regioselectivity of the Diels-Alder reaction can be controlled by the electronic nature of the substituents. researchgate.net Electron-donating groups on the terminal rings can influence the reaction to occur at those rings instead of the central 9,10-positions, although this is less common. researchgate.net For 2,6- and 2,7-dimethylanthracene (B1617633), the methyl groups enhance the electron-rich nature of the anthracene system, generally increasing its reactivity as a diene at the 9,10-positions.

Table 1: Examples of Diels-Alder Reactions with Anthracene Derivatives This table is illustrative of typical Diels-Alder reactions involving anthracene systems.

Diene Dienophile Product Type Reference
9,10-Dimethylanthracene Tetracyanoethylene 9,10-Cycloadduct kpfu.ru
9,10-Dimethylanthracene Fullerenes (C60, C70) Mono- and poly-adducts ustc.edu.cnmdpi.com
Anthracene N-phenylmaleimide 9,10-Cycloadduct researchgate.net

A key feature of Diels-Alder reactions involving anthracene derivatives is their reversibility. ustc.edu.cnmdpi.com The forward cycloaddition reaction is often favored at lower temperatures, while the reverse reaction, known as the retro-Diels-Alder reaction, is induced by heat. dtic.mil This thermal cycloreversion restores the anthracene and the dienophile.

The reversibility of the Diels-Alder reaction of 9,10-dimethylanthracene (DMA) with fullerenes like C60 has been extensively studied. ustc.edu.cnmdpi.com At room temperature, an equilibrium is established, leading to a mixture of mono-, bis-, tris-, and tetrakis-adducts. ustc.edu.cnmdpi.com The position of this equilibrium can be manipulated, for example, by changing the concentration of the reactants. mdpi.com This reversibility has been utilized in dynamic combinatorial chemistry and for the temporary protection of reactive sites on molecules. mdpi.com

The stability of the adduct and the energy barrier for the retro-Diels-Alder reaction are influenced by both steric and electronic factors. For instance, hetero-Diels-Alder cycloadducts of 9,10-dimethylanthracene with acyl nitroso compounds have been designed as photo-inducible agents, where a retro-Diels-Alder reaction can be triggered by light. nih.gov

Diels-Alder Reactions of Dimethylanthracenes

Photooxygenation Reactions

Like other polycyclic aromatic hydrocarbons, 2,6(7)-dimethylanthracene is susceptible to photooxygenation. This process typically involves the reaction with singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. Singlet oxygen is usually generated in situ by energy transfer from a photosensitizer that has been excited by light. rsc.org

The reaction of singlet oxygen with the 9,10-positions of the dimethylanthracene core results in a [4+2] cycloaddition, forming a bicyclic product known as an endoperoxide. rsc.orgsemanticscholar.org The formation of 9,10-dimethylanthracene-9,10-endoperoxide (DMAPO) from 9,10-dimethylanthracene is a classic chemical trapping method used to detect the presence of singlet oxygen in various chemical and biological systems. rsc.org The consumption of the dimethylanthracene can be monitored by techniques like UV-Vis absorption or fluorescence spectroscopy. rsc.orgrsc.org

These endoperoxides are often metastable compounds. They can decompose through two primary pathways:

Thermal Cycloreversion : Upon heating, the endoperoxide can decompose back to the parent dimethylanthracene and ground-state molecular oxygen (³O₂). capes.gov.br

Photochemical or Thermal Rearrangement : The O–O bond in the endoperoxide is weak and can be cleaved by heat or light. acs.org This homolysis leads to the formation of a biradical intermediate, which can then undergo rearrangement to form other oxygenated products. acs.org

The efficiency of endoperoxide formation depends on factors such as the concentration of the reactants, the light intensity, and the efficiency of the photosensitizer used. rsc.org

The photosensitized oxidation of dimethylanthracenes is predominantly a Type II photoreaction. The mechanism proceeds as follows:

A photosensitizer (PS) absorbs a photon, promoting it to an excited singlet state (¹PS*). acs.org

The ¹PS* undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (³PS*). acs.org

The ³PS* transfers its energy to ground-state molecular oxygen (³O₂), which is a triplet, to generate excited singlet oxygen (¹O₂). rsc.orgacs.org

The highly electrophilic singlet oxygen then attacks the electron-rich 9,10-positions of the dimethylanthracene in a concerted [4+2] cycloaddition to form the endoperoxide. rsc.orgsemanticscholar.org

Table 2: Key Species in the Photooxygenation of Dimethylanthracene

Species Symbol Role
Photosensitizer PS Absorbs light and transfers energy to oxygen
Triplet Photosensitizer ³PS* Long-lived excited state that creates ¹O₂
Singlet Oxygen ¹O₂ Reactive oxygen species that attacks the anthracene
Dimethylanthracene DMA Substrate (singlet oxygen acceptor)

The decomposition of the endoperoxide is a competing reaction. Irradiation of the endoperoxide itself can lead to different reaction pathways. Excitation into its ππ* absorption bands can lead to both cycloreversion (re-forming the anthracene) and rearrangement (via O-O bond cleavage). acs.org It has been proposed that cycloreversion proceeds from upper excited singlet states, while the homolytic O-O bond cleavage occurs from a lower-lying, repulsive S₁(πσ) state. acs.org

Formation and Decomposition of Endoperoxides

Electrophilic and Nucleophilic Substitution Reactions

While cycloaddition is the most characteristic reaction of the anthracene nucleus, electrophilic and nucleophilic substitution reactions can also occur. The positions of the methyl groups in 2,6- and 2,7-dimethylanthracene influence the regioselectivity of these reactions.

Electrophilic Substitution: The anthracene ring is reactive towards electrophiles. The electron-donating methyl groups in 2,6- and 2,7-dimethylanthracene further activate the ring system towards electrophilic attack. However, substitution typically occurs at the highly reactive 9- and 10-positions. If these positions are already substituted, or if conditions are forcing, substitution can occur on the terminal rings. Research on 1,5-disubstituted anthracenes demonstrates that electrophilic substitution, such as bromination, can be directed to the terminal rings. researchgate.net For 2,7-dimethylanthracene, it has been noted that the methyl groups can sterically hinder electrophilic substitution to some extent. vulcanchem.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on the unsubstituted anthracene core is difficult due to the electron-rich nature of the ring system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or harsh reaction conditions. However, nucleophilic substitution can be readily achieved on anthracene derivatives that contain leaving groups, such as halogens. For example, bromine atoms on a dimethylanthracene core can be substituted by methoxy (B1213986) groups via nucleophilic aromatic substitution. Similarly, hydroxyl groups on a dimethylanthracene-dione scaffold can act as nucleophiles in substitution reactions. evitachem.com

Functionalization at Specific Positions

Friedel-Crafts acylation is a primary method for introducing acyl groups onto the anthracene framework, although the substitution pattern can be complex. The reaction of 9,10-dimethylanthracene with acetyl chloride and aluminum chloride can lead to substitution at the 2-position. This selectivity is attributed to the steric hindrance imposed by the methyl groups at the 9 and 10 positions, which directs the incoming acyl group to the less hindered beta-position of the free benzene ring. acs.org

In a related example, the Friedel-Crafts acylation of 2,6-dimethoxyanthracene (B1585230) with acetyl chloride results in the formation of the 1-acetyl derivative. A subsequent acylation with crotonoyl chloride introduces a second acyl group at the 5-position. rsc.org It is important to note that direct acylation at the 9-position is often challenging and may require indirect methods, such as formylation via a lithio-derivative. rsc.org

The acylation of related dimethylated aromatic systems, such as 2,7-dimethylnaphthalene, with acetyl chloride or benzoyl chloride typically yields a mixture of isomers, with the 1-isomer being the predominant product. rsc.org Similarly, the acetylation of 2,6-dimethylnaphthalene (B47086) can lead to an "anomalous" product, 1-acetyl-3,7-dimethylnaphthalene, highlighting the potential for rearrangements and unexpected substitution patterns in these reactions. rsc.org

Starting MaterialAcylating AgentCatalyst/ConditionsMajor Product(s)Reference
9,10-DimethylanthraceneAcetyl chlorideAluminum chloride, Carbon disulfide, 45°C2-Acetyl-9,10-dimethylanthracene acs.org
2,6-DimethoxyanthraceneAcetyl chloride-1-Acetyl-2,6-dimethoxyanthracene rsc.org
1-Acetyl-2,6-dimethoxyanthraceneCrotonoyl chloride-1-Acetyl-5-crotonoyl-2,6-dimethoxyanthracene rsc.org
2,7-DimethylnaphthaleneAcetyl chloride-Mixture of isomers (1-isomer predominates) rsc.org
2,6-DimethylnaphthaleneAcetyl chloride-1-Acetyl-3,7-dimethylnaphthalene rsc.org

Halogenation provides a versatile entry point for further functionalization of the dimethylanthracene core through cross-coupling reactions. The position of halogenation is highly dependent on the reaction conditions and the substituents already present on the anthracene ring.

For instance, the bromination of 2,6-dihydroxyanthracene in acetic acid leads to substitution at the 1 and 5 positions. rsc.org However, if the hydroxyl groups are protected as acetates, bromination occurs exclusively at the 9 and 10 positions. rsc.org The dimethyl ether of 2,6-dihydroxyanthracene, when treated with bromine in acetic acid, yields a mixture of 1,5- and 9,10-dibromo-derivatives. rsc.org Benzylic bromination of 2,7-dimethylanthracene can also lead to bromination of the central anthracene ring. amherst.edu

These halogenated derivatives are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and vinyl groups. For example, brominated 2,1-borazaronaphthalenes have been successfully coupled with potassium alkenyltrifluoroborates in the presence of a palladium catalyst. nih.gov The Suzuki-Miyaura coupling is a general and widely used method for creating biaryls, conjugated polymers, and other complex organic structures from halogenated aromatic compounds. researchgate.netlibretexts.orgrsc.org

Starting MaterialHalogenating Agent/ConditionsProductSubsequent ReactionCoupled ProductReference
2,6-DihydroxyanthraceneBromine in acetic acid1,5-Dibromo-2,6-dihydroxyanthracene-- rsc.org
2,6-DiacetoxyanthraceneBromine in acetic acid9,10-Dibromo-2,6-diacetoxyanthracene-- rsc.org
2,6-DimethoxyanthraceneBromine in acetic acidMixture of 1,5- and 9,10-dibromo derivatives-- rsc.org
2,7-DimethylanthraceneBenzylic brominationTribromide derivative-- amherst.edu
3-Bromo-2,1-borazaronaphthalenes--Suzuki-Miyaura coupling with potassium alkenyltrifluoroboratesAlkenyl-substituted azaborines nih.gov

The functionalization of the this compound core is a key strategy for tuning its electronic and steric properties for applications in materials science. By introducing specific substituents, researchers can modulate the molecule's HOMO/LUMO energy levels, influence its solid-state packing, and alter its photophysical characteristics.

For example, the introduction of electron-withdrawing or electron-donating groups can significantly impact the electronic properties of the anthracene system. A patent describes the synthesis of 9,10-dimethylanthracene and notes its potential use in novel organic luminescent materials, highlighting the importance of such derivatives in the field of organic light-emitting diodes (OLEDs). google.com

The steric bulk of substituents can be used to control intermolecular interactions and prevent aggregation-caused quenching of fluorescence. The synthesis of unsymmetrically substituted 2,7-dimethyl-1,8-diarylanthracenes and their pseudo-triptycene derivatives demonstrates a strategy to create sterically demanding architectures. semanticscholar.org

Furthermore, the strategic placement of substituents can induce specific electronic behaviors. For instance, the 2,6-connectivity in azulene (B44059) derivatives has been shown to lead to intense luminescence and strong stimuli-responsive behavior, suggesting that similar positional functionalization in anthracenes could yield materials with interesting optoelectronic properties. researchgate.net The synthesis of anthracene derivatives with peripherally-substituted phenyl groups has been explored to control photodimerization processes, showcasing how steric and electronic factors can be manipulated to achieve specific chemical reactivity. sfu.ca

Derivative TypeSynthetic StrategyTargeted PropertyPotential ApplicationReference
Luminescent MaterialsSynthesis of 9,10-dimethylanthracene derivativesHigh purity and yieldOrganic Light-Emitting Diodes (OLEDs) google.com
Sterically Hindered DerivativesSynthesis of pseudo-triptycene derivativesControl of solid-state packingPhotoluminescent materials semanticscholar.org
Photochemically Reactive SystemsPeripherally-substituted phenyl anthracenesControl over photodimerizationPhotoswitches, Molecular machines sfu.ca
Stimuli-Responsive MaterialsFunctionalization at specific positions (e.g., 2,6-)Enhanced luminescence and stimuli-responseSensors, Optoelectronics researchgate.net

Applications in Organic Electronics and Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

OLEDs are solid-state devices that utilize organic compounds as the emissive electroluminescent layer. jmaterenvironsci.com The fundamental process involves the injection of charge carriers (holes and electrons) from the electrodes, their transport through the organic layers, and their recombination to form excitons, which then radiatively decay to produce light. researchgate.net Anthracene (B1667546) derivatives are frequently employed in OLEDs due to their high photoluminescence efficiency and stability.

Dimethylanthracene derivatives are investigated for their potential as emissive materials in OLEDs, where they can function as fluorescent emitters or as host materials for other dopants. ontosight.aiontosight.ai 2,7-Dimethylanthracene (B1617633), for instance, is noted for its optical and electronic properties which are explored for OLED development. ontosight.ai Similarly, 2,6-dimethylanthracene (B15464) exhibits a distinct blue fluorescence under ultraviolet light and stability, making it a candidate for organic electronic applications. cymitquimica.com

The position of the methyl groups significantly influences the material's properties. Research into various isomers, such as 2,9-dimethylanthracene, has shown their potential as emitters that can enhance OLED efficiency and lifespan due to their fluorescent properties. ontosight.ai In more complex systems, anthracene derivatives are functionalized to create host materials for deep-blue OLEDs, aiming to improve operational stability. nih.gov The development of novel organic luminescent materials is a key research direction to improve the lifespan and stability of OLEDs. google.com

Table 1: Investigated Roles of Select Anthracene Derivatives in OLEDs
CompoundPotential Role in OLEDsRelevant PropertySource
2,7-DimethylanthraceneEmissive MaterialFluorescence under UV light, unique optical and electronic properties. ontosight.ai ontosight.ai
2,6-DimethylanthraceneEmissive Material / Organic Electronics ComponentCrystalline form with distinct blue fluorescence, stability. cymitquimica.com cymitquimica.com
2,9-DimethylanthraceneEmitterFluorescent properties may enhance efficiency and lifespan. ontosight.ai ontosight.ai
Anthracene-dibenzofuran DerivativesHost MaterialDesigned for deep-blue OLEDs with high operational stability. nih.gov nih.gov

The electrical properties of thin layers of related compounds like 9,10-dimethylanthracene (B165754) have been studied, showing high resistivity. icm.edu.pl However, the performance of organic electronic devices is often limited by the presence of trap states within the material, which can immobilize charge carriers and impede current flow. uni-muenchen.de Therefore, achieving high purity and a well-ordered crystalline structure in the thin films is essential for efficient charge transport. icm.edu.pl Methodologies to study these properties include steady-state current-voltage techniques and impedance spectroscopy, which can help identify the energy barriers limiting the current. beilstein-journals.org

The color purity of an OLED is determined by the spectral width of its emission. A narrow emission spectrum results in a more saturated and pure color. nih.gov The intrinsic fluorescent properties of the emissive material are fundamental to the color produced. 2,6-Dimethylanthracene, for example, is known for its distinct blue fluorescence. cymitquimica.com

Research in the field focuses on designing molecules that not only exhibit high quantum efficiency but also have a narrow full width at half maximum (FWHM) for their emission peak. nih.gov For example, recent work on other complex anthracene-based host materials has led to the development of deep-blue OLEDs with a high color purity, demonstrated by an emission peak at 476 nm with a narrow FWHM of 16 nm. nih.gov While specific data on brightness enhancement for 2,6- or 2,7-dimethylanthracene is not detailed in the provided research, the general strategy involves optimizing the molecular structure and the device architecture to maximize light outcoupling and ensure efficient exciton (B1674681) formation and decay. jmaterenvironsci.com

Charge Transport Properties in OLED Devices

Organic Field-Effect Transistors (OFETs)

OFETs are a key component of flexible, lightweight circuits and serve as valuable tools for investigating charge transport phenomena in organic solids. rsc.org The performance of an OFET is highly dependent on the semiconductor material used in its active layer.

Anthracene and its derivatives are prominent building blocks for the active layer in OFETs. rsc.org Their planar structure promotes strong intermolecular π-π interactions, and their energy levels often result in good air stability, both of which are advantageous for semiconductor performance. rsc.org The properties of these materials can be tuned by adding substituents to the anthracene core. aip.org

Research has been conducted on various 2,6-disubstituted anthracene derivatives for use in organic thin-film transistors (OTFTs). mdpi.com A study involving the synthesis of derivatives with fluorophenyl groups at the 2- and 6-positions demonstrated that such modifications are a viable strategy for developing new semiconductor materials. mdpi.com The synthesis for these compounds often involves methods like the Suzuki-Miyura cross-coupling reaction. mdpi.com The thermal and electrochemical properties of these materials are critical, and studies have shown how different substituent groups affect characteristics such as melting point and molecular orbital energy levels. mdpi.com

Table 2: Properties of Selected 2,6-Disubstituted Anthracene Derivatives for OFETs
Compound NameAbbreviationMelting Point (°C)Synthesis Method HighlightSource
2,6-bis(3-fluorophenyl)anthracenem-FPhNot specifiedSuzuki-Miyura cross-coupling of 2,6-dibromoanthracene (B67020) and 3-fluorophenylboronic acid. mdpi.com mdpi.com
2,6-bis(4-fluorophenyl)anthracenep-FPh255–265Suzuki-Miyura cross-coupling of 2,6-dibromoanthracene and 4-fluorophenylboronic acid. mdpi.com mdpi.com

Charge carrier mobility (µ) is a measure of how quickly an electron or hole can move through a semiconductor when an electric field is applied, and it is a critical parameter for OFET performance. arxiv.org The high degree of face-to-face stacking in some anthracene derivatives can enhance the overlap of π-electron orbitals, which is expected to improve charge mobility. aip.org

First-principles calculations based on methods like density functional theory are increasingly used to predict and understand carrier mobility in semiconductors. arxiv.org Experimental studies on thin layers of 9,10-dimethylanthracene have allowed for the characterization of its electrical properties, such as resistivity, which is related to carrier mobility. icm.edu.pl In a study of various 2,6-anthracene derivatives, the materials were purified by sublimation and incorporated into OTFTs to evaluate their performance, which is intrinsically linked to their charge carrier mobility. mdpi.com While specific mobility values for 2,6(7)-dimethylanthracene are not available in the cited literature, the research on related derivatives indicates an active investigation into how molecular structure influences this key electronic parameter. rsc.orgmdpi.com

Semiconductor Material Properties

Organic Photovoltaics (OPVs) and Solar Cells

The anthracene framework is a key building block for organic electronic materials, and its derivatives, including 2,6- and 2,7-dimethylanthracene, are explored for their potential in organic solar cells. lookchem.comguidechem.com Their function often revolves around acting as a light-harvesting component or a structural unit within a larger photosensitive molecule.

The defining characteristic of dimethylanthracene derivatives in photovoltaics is their ability to absorb light and participate in energy or electron transfer processes. The anthracene core provides a rigid, planar structure with a well-defined conjugated system, which is essential for charge transport. lookchem.com

Photosensitizers: Metal-free organic dyes incorporating a 2,6-conjugated anthracene unit as a spacer have been synthesized for use in dye-sensitized solar cells (DSSCs). rsc.org These molecules are designed to absorb solar radiation and efficiently inject electrons into the semiconductor material (e.g., TiO₂) of the solar cell. mdpi.com The photophysical properties of anthracene derivatives, such as their interaction with light and mechanisms of emission, are crucial for designing compounds with specific properties for these applications. mdpi.com

Light Harvesting Efficiency (LHE): Computational studies on isomers like 2,3-dimethylanthracene (B1329340) have indicated they possess excellent light-harvesting efficiency, suggesting their suitability for use in DSSCs. tandfonline.com This property is fundamental, as the efficiency of a solar cell is dependent on the amount of photon absorption. researchgate.net

The molecular structure of the dimethylanthracene-based material directly impacts the power conversion efficiency (PCE) of the photovoltaic device. Research has focused on optimizing these structures to enhance performance.

In one study, a series of metal-free dyes (Ant1 to Ant4) featuring a 2,6-conjugated anthracene spacer were synthesized and tested in DSSCs. rsc.org The device using the dye "Ant3" achieved a notable power conversion efficiency of 7.52%, which was approximately 90% of the efficiency of a standard, commercially used N719-based cell under the same conditions. rsc.org

Further enhancements were achieved through strategic modifications:

Co-adsorption: By adding chenodeoxycholic acid (CDCA) as a co-adsorbent to prevent dye aggregation, the efficiency of the Ant3-based cell increased to 9.11%, surpassing the standard N719 cell. rsc.org

Co-sensitization: When Ant3 was used alongside a near-infrared dye (SQ2) in a co-sensitized DSSC, the efficiency improved to 8.08%. rsc.org

Light Intensity: Under weak light irradiation (20% of 1 sun), the efficiency of the Ant3-based DSSC reached an even higher value of 10.42%. rsc.org

These findings highlight the significant potential of 2,6-anthracene derivatives in achieving high-performance organic solar cells, with efficiencies that are competitive with established standards. The ultimate goal in the field is to minimize photon-to-electron losses and maximize power output, with some advanced single-junction organic photovoltaics now achieving efficiencies over 19%. nih.gov

Device ConfigurationSensitizer (B1316253)/SystemPower Conversion Efficiency (PCE)Reference
Dye-Sensitized Solar Cell (DSSC)Ant3 (2,6-anthracene based)7.52% rsc.org
DSSC with Co-sensitizerAnt3 + SQ28.08% rsc.org
DSSC with Co-adsorbentAnt3 + CDCA9.11% rsc.org
Standard DSSC (for comparison)N7198.41% rsc.org
High-Performance Single-Junction OPVTernary donor-acceptor19.3% (certified 19.2%) nih.gov

Light-Absorbing Material Characteristics

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene nucleus is a foundational property for its use in chemical sensors. ontosight.aisolubilityofthings.comcymitquimica.com By attaching specific receptor units to the dimethylanthracene fluorophore, scientists can design probes that signal the presence of target analytes through changes in fluorescence. rsc.org

The design of fluorescent chemosensors often involves linking a fluorescent signaling unit (the fluorophore, such as dimethylanthracene) to a recognition unit (a receptor that binds the target analyte). rsc.org The interaction between the receptor and the analyte induces a change in the photophysical properties of the fluorophore, such as quenching (turning off) or enhancement (turning on) of fluorescence. nih.gov

While many examples in the literature utilize the 9,10-dimethylanthracene isomer due to its high fluorescence quantum yield, the principles are broadly applicable to other isomers like 2,6- and 2,7-dimethylanthracene. Key design strategies include:

Photoinduced Electron Transfer (PET): This is a common mechanism where the receptor, upon binding an analyte, alters its electronic properties, which either initiates or halts an electron transfer process that quenches the fluorophore's emission. nih.gov For example, sensors for metal ions have been designed where the binding of a cation to a receptor unit modulates a PET process, leading to a fluorescence response. acs.org

Intramolecular Charge Transfer (ICT): In some designs, analyte binding can induce a change in the electronic distribution within the sensor molecule, leading to a shift in the emission wavelength. researchgate.net

Analyte-Specific Reactions: Some sensors, known as chemodosimeters, undergo an irreversible chemical reaction with the analyte. nih.gov For instance, a highly sensitive probe for singlet oxygen was designed where a 9,10-dimethylanthracene moiety acts as a chemical trap. nih.gov The reaction with singlet oxygen converts the non-fluorescent probe into a strongly fluorescent endoperoxide. nih.gov

The development of these sensors has been a significant field of research for decades, with applications in biology, pharmacology, and environmental science. rsc.orgrsc.org

Dimethylanthracene and other polycyclic aromatic hydrocarbons (PAHs) are recognized environmental contaminants, often produced from the incomplete combustion of organic materials. nih.gov This makes their detection and monitoring in environmental samples a priority.

Direct Analyte Detection: 2,6-Dimethylanthracene itself is a target analyte in environmental monitoring programs. oup.com Passive sampling devices (PSDs), which accumulate contaminants from the environment over time, are used to monitor for a range of PAHs, including 2,6-dimethylanthracene and 9,10-dimethylanthracene, in aquatic systems like rivers. oup.com Data from these monitoring efforts help assess environmental quality and the extent of contamination. pwsrcac.org

Extraction and Preconcentration: Advanced materials are being developed to improve the detection of PAHs in environmental matrices. A novel magnetic porous carbon nanocomposite, derived from a cobalt-based metal-organic framework, was shown to be effective for the simultaneous preconcentration and determination of PAHs, including 9,10-dimethylanthracene, in seawater samples. nih.gov This method allows for the detection of trace amounts of these pollutants. nih.gov

Chemosensor Design Utilizing Dimethylanthracene Fluorophores

Polymeric Materials and Frameworks

The rigid structure of the dimethylanthracene core makes it an excellent building block (monomer) for creating advanced polymeric materials and porous frameworks. These materials leverage the aromatic and photophysical properties of the anthracene unit to achieve unique functionalities.

Conductive Polymers: Dimethylanthracene derivatives can be used to synthesize conductive polymers, materials that combine the electrical properties of metals with the processing advantages of plastics.

Polymers of Intrinsic Microporosity (PIMs): The synthesis of PIMs from monomers like 2,3,6,7-tetramethoxy-9,10-dimethylanthracene (B1590876) has been reported. rsc.org The contorted and rigid nature of the polymer backbone prevents efficient packing, creating interconnected voids on a molecular scale. These microporous materials have potential applications in gas separation and storage.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Dimethylanthracene derivatives, particularly dicarboxylic acids, can serve as the organic linkers. lookchem.commdpi.com For example, 1,4-dimethylanthracene (B1616738) has been identified as a building block for MOFs. The resulting frameworks can exhibit properties like luminescence and porosity, making them useful for applications such as chemical sensing and catalysis. mdpi.comcalstatela.edu Research has also explored the reactivity of guest molecules like 9,10-dimethylanthracene within the pores of MOFs. calstatela.edu

Incorporation into Polymeric Backbones

The integration of 2,6-dimethylanthracene and its derivatives into polymer backbones is a strategic approach to enhance the thermal and photophysical properties of materials. When dimethyl 2,6-anthracenedicarboxylate is used as a monomer in polyester (B1180765) synthesis, the rigid anthracenecarboxylate unit elevates the glass transition (Tg) and melting points of the resulting polymers compared to their terephthalate (B1205515) or 2,6-naphthoate counterparts. aip.org This increased thermal stability is crucial for applications in high-performance electronics.

The anthracene moiety within the polymer chain also introduces photoreactive capabilities. Upon exposure to UV light (around 350 nm), the anthracene units can undergo [4+4] cycloaddition, leading to photodimerization. aip.orgresearchgate.net This reaction creates cross-links between polymer chains, a property that has been harnessed for various applications, including the formation of crosslinked polymer systems, chain extension, and the creation of block copolymers. aip.org For instance, poly(ethylene terephthalate) (PET) copolymers that contain 2,6-anthracenedicarboxylate units can be effectively cross-linked through irradiation, altering the material's mechanical and solution properties. aip.org

While the photodimerization is a key feature for creating robust networks, the reverse reaction, or de-crosslinking, is also of interest for creating reversible or "smart" materials. However, in solid films of PET containing anthracene photodimers, the cleavage of these cross-links by irradiation at 254 nm has been found to be irreversible under those specific conditions. aip.org The synthesis of polymers like poly(anthracene-2,6-diyl) has been achieved using precursor polymers assembled through organometallic couplings of a Diels-Alder adduct of 2,6-dibromoanthracene. mdpi.com

Table 1: Effect of Anthracene Moiety on Polymer Properties

Polymer SystemIncorporated Anthracene UnitObserved EffectPotential ApplicationReference
Poly(ethylene terephthalate-co-2,6-anthracenedicarboxylate)2,6-AnthracenedicarboxylateIncreased glass transition and melting points; Photo-crosslinkable via UV irradiation.High-performance polyesters, Photo-patternable films. aip.org
Poly(alkylene 2,6-anthracenedicarboxylate)s2,6-AnthracenedicarboxylateHigher Tg and melting temperatures than terephthalate/naphthalate analogs.Thermoplastic polyesters with enhanced thermal stability. aip.org
Poly(anthracene-2,6-diyl)2,6-Dibromoanthracene (precursor)Creation of a conjugated polymer backbone.Organic electronics, Conductive polymers. mdpi.com

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs)

The rigid and aromatic nature of the dimethylanthracene structure makes it a suitable building block for porous materials such as Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net These materials are characterized by high surface areas and tunable pore structures, making them ideal for applications in gas storage, separation, and catalysis. researchgate.netchemrxiv.org

While direct synthesis of POPs from this compound is not extensively documented, related anthracene derivatives are employed. For example, 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene has been used as a precursor for creating MOFs. rsc.org MOFs are crystalline materials where metal ions or clusters are connected by organic linkers. chemrxiv.org The properties of the MOF, including its pore size and functionality, can be tailored by the choice of the organic linker. chemrxiv.org Anthracene-based linkers can impart luminescence to the framework, making them suitable for sensing applications. mdpi.comrsc.org For instance, MOFs incorporating luminescent linkers can be used to detect specific molecules, where the interaction between the analyte and the framework causes a change in the luminescent signal. mdpi.com

POPs are another class of porous materials, typically amorphous, that can be synthesized through reactions like Friedel-Crafts alkylation. nih.gov While specific POPs based on this compound are not detailed in the available research, the general strategy involves using rigid aromatic monomers to create a microporous network. These materials have shown promise in applications such as the selective recovery of precious metals like gold from electronic waste. nih.gov The aromatic surfaces within the polymer network can facilitate the binding of metal nanoparticles. nih.gov

Polymerization-Induced Self-Assembly (PISA) Studies

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for producing block copolymer nano-objects of various morphologies directly in a concentrated solution. aip.orgacs.org While the direct use of this compound as a core-forming or shell-forming block in PISA is not widely reported, its derivatives have been utilized in related processes.

A notable application of a dimethylanthracene derivative is in facilitating oxygen-tolerant PISA. Specifically, 9,10-dimethylanthracene has been employed as a singlet oxygen quencher in photo-initiated PISA (photo-PISA) conducted under red light. aip.orgnih.gov In these systems, the presence of oxygen can inhibit the polymerization, but the addition of 9,10-dimethylanthracene effectively scavenges the reactive singlet oxygen, allowing the polymerization to proceed even in air. aip.org

Furthermore, anthracene-functionalized polymers have been used in self-assembly processes that share principles with PISA. For example, an anthracene-functionalized thermosensitive block copolymer was synthesized that self-assembles into micelles upon heating. rsc.org These pre-formed micelles were then crosslinked by UV irradiation, which induces the photodimerization of the anthracene units, thereby stabilizing the nanostructures. nih.govrsc.org This demonstrates the utility of the anthracene moiety's photoreactivity in locking in self-assembled morphologies.

Advanced Functional Materials

The responsiveness of the anthracene core to external stimuli, particularly light, makes this compound and its derivatives prime candidates for the creation of advanced functional materials with switchable properties.

Molecular Switches and Logic Gates

A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with different physical or chemical properties. nih.gov The photodimerization of anthracene is a classic example of a reaction that can be harnessed for molecular switching. aip.orgnih.gov Upon irradiation with UV light, two anthracene monomers can form a dimer; this process can be reversed by irradiation with a different wavelength of UV light or by heat. researchgate.netnih.gov

This reversible conversion between monomer and dimer forms the basis of an optical molecular switch. nih.gov The two states (monomer vs. dimer) exhibit distinct electronic transport properties. Theoretical studies have shown that the electrical current that can pass through a single anthracene monomer is significantly larger than that through its dimer, suggesting a high on/off ratio for a potential molecular electronic device. nih.gov

Building on this principle, more complex, multi-state switching systems have been developed using anthracene-extended molecules. For instance, an anthracene-extended bis-thiaxanthylidene has been shown to be a multistable molecular switch with three distinct states that can be addressed and interconverted using different stimuli: electrochemistry, heat, and light. escholarship.orgnih.govrsc.org Such multi-state systems are crucial for developing more complex devices like molecular memory and logic gates. rsc.org While a specific logic gate based on 2,6-dimethylanthracene has not been explicitly demonstrated, the fundamental properties of anthracene derivatives in multi-state switching systems indicate their strong potential for such applications. rsc.org

Table 2: Anthracene-Based Molecular Switching Mechanisms

Switching MechanismStimulus"On" State"Off" StateKey FeatureReference
PhotodimerizationUV Light (e.g., 350 nm)MonomerDimerChange in conjugation and conductivity. nih.gov
CycloreversionUV Light (e.g., <300 nm) / HeatDimerMonomerReversible process. researchgate.netnih.gov
Redox SwitchingElectrochemical PotentialNeutral SpeciesDicationic SpeciesChange in electronic configuration and conformation. escholarship.orgnih.gov
Photo/Thermal IsomerizationLight / HeatOpen-shell DiradicalClosed-shell Folded GeometryAccess to multiple stable states. escholarship.orgnih.govrsc.org

Material Design for Specific Optoelectronic Responses

The optical and electronic properties of anthracene derivatives can be precisely tailored through directed functionalization, making them highly attractive for designing materials with specific optoelectronic responses. rsc.org The position and nature of substituents on the anthracene core play a critical role in determining the solid-state packing of the molecules, which in turn governs the material's properties.

For example, by altering the functional groups attached to the anthracene core, it is possible to control whether the molecules arrange in an "edge-to-face" or a "face-to-face" (π-stacked) manner in the crystal. rsc.org This control over solid-state interactions directly impacts the resulting crystal shape (e.g., platelets or needles) and the emission properties, such as the polarization of the emitted light. rsc.org

In needle-shaped crystals of some anthracene derivatives, self-waveguiding of the emitted light has been observed, a phenomenon where the crystal itself acts as a waveguide for its own fluorescence. rsc.org This property is highly desirable for applications in photonic integrated circuits and microscale light sources. rsc.org The ability to tune the solid-state order and morphology of anthracene-based materials through synthetic design opens up pathways to create organic semiconducting crystals with anisotropic optical and electronic properties optimized for specific applications in optoelectronics. researchgate.netrsc.org

Supramolecular Chemistry and Self Assembly of 2,6 7 Dimethylanthracene Derivatives

Host-Guest Chemistry and Inclusion Complexation

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. This area of supramolecular chemistry is crucial for applications ranging from drug delivery to catalysis. numberanalytics.comnih.gov

Derivatives of 2,6- and 2,7-dimethylanthracene (B1617633) have been shown to form stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). numberanalytics.comnih.gov These barrel-shaped host molecules possess hydrophobic inner cavities and hydrophilic portals, making them suitable for encapsulating nonpolar guest molecules like dimethylanthracenes in aqueous solutions. numberanalytics.commdpi.com

Cyclodextrins: Cyclodextrins are naturally occurring oligosaccharides that can encapsulate guest molecules. numberanalytics.com The interaction of 9,10-dimethylanthracene (B165754), a related isomer, with γ-cyclodextrin in aqueous solution has been studied, revealing the formation of a dimer within the cyclodextrin (B1172386) nanocavity. acs.org Similarly, porphyrin-β-cyclodextrin systems have been used to prevent the aggregation of porphyrin molecules, enhancing their fluorescence in the solid state for applications such as the photo-oxidation of dimethylanthracene. nankai.edu.cn The formation of inclusion complexes with cyclodextrins can enhance the solubility and stability of hydrophobic guests. conicet.gov.ar

Cucurbiturils: Cucurbiturils are macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. mdpi.com They are known for their ability to form very stable host-guest complexes with a variety of guest molecules. mdpi.com For instance, 2,7-dimethyldiazapyrenium, a heterocyclic analogue of dimethylanthracene, forms a highly stable 1:1 inclusion complex with cucurbit numberanalytics.comuril (CB numberanalytics.com). researchgate.net The host molecule distorts into an elliptical shape to accommodate the guest within its cavity. researchgate.net The unique structure of cucurbiturils, featuring a hydrophobic cavity and polar carbonyl portals, allows them to bind a diverse range of guests. mdpi.com

Table 1: Examples of Host-Guest Complexes with Dimethylanthracene Derivatives and Analogues
Guest MoleculeHost MoleculeStoichiometryKey FindingsReference
9,10-Dimethylanthraceneγ-Cyclodextrin2:1 (Guest:Host)Formation of a dimethylanthracene dimer within the cyclodextrin cavity. acs.org
2,7-DimethyldiazapyreniumCucurbit numberanalytics.comuril (CB numberanalytics.com)1:1Formation of a highly stable inclusion complex with distortion of the host molecule. researchgate.net
DimethylanthracenePorphyrin-β-CD networkN/AUsed as a substrate for photo-oxidation catalyzed by the supramolecular network. nankai.edu.cn

The formation of inclusion complexes between dimethylanthracene derivatives and macrocyclic hosts is driven by a combination of non-covalent interactions.

Hydrophobic Interactions: The primary driving force for the encapsulation of the nonpolar anthracene (B1667546) core within the host's cavity in an aqueous medium is the hydrophobic effect. The release of high-energy water molecules from the cavity upon guest inclusion is entropically favorable.

Van der Waals Forces: Once inside the cavity, favorable van der Waals interactions between the guest and the inner surface of the host contribute to the stability of the complex.

Hydrogen Bonding: In some cases, hydrogen bonds can form between substituents on the guest molecule and the polar portals of the host. For example, in the complex between dodecamethylcucurbit google.comuril and 1,4-dihydroxybenzene, hydrogen bonding between the guest's hydroxyl groups and the host's carbonyl portals is a key stabilizing factor. nih.gov

Charge-Transfer Interactions: Charge-transfer forces can also play a role in the formation of complexes, particularly in the solid state, leading to distinct coloration. marquette.edu

The process of complexation can sometimes involve an "induced-fit" mechanism, where the host molecule alters its conformation to better accommodate the guest. acs.org The stability of these complexes is often quantified by their binding constants (Ka), with high values indicating strong affinity. For example, cucurbit numberanalytics.comuril forms complexes with some guests with Ka values in the range of 106 M−1. nih.gov

The encapsulation of a dimethylanthracene derivative within a host molecule significantly alters its microenvironment, leading to measurable changes in its spectroscopic properties, particularly its fluorescence.

Anthracene and its derivatives are known for their fluorescence, a property that is highly sensitive to the surrounding environment. ontosight.ai When a fluorescent guest is transferred from a polar aqueous solution to the nonpolar, confined space of a macrocyclic cavity, several changes can be observed:

Enhanced Fluorescence: The rigid environment inside the host cavity can restrict intramolecular rotations and vibrations that would otherwise lead to non-radiative decay of the excited state. This restriction often results in a significant enhancement of the guest's fluorescence quantum yield. mdpi.com

Spectral Shifts: The change in the polarity of the microenvironment can cause a shift in the emission maximum (a solvatochromic shift).

Protection from Quenchers: The host molecule can shield the encapsulated guest from external quenchers present in the bulk solution, leading to a longer fluorescence lifetime and increased emission intensity. mdpi.com

These changes in fluorescence are widely used to study host-guest binding events and to determine binding constants. For example, dye displacement assays are a common technique where a fluorescent dye is first encapsulated by a host. The addition of a competitive guest, like a dimethylanthracene derivative, displaces the dye, causing a change in the fluorescence signal that can be used for quantification. nih.gov

Mechanisms and Driving Forces of Inclusion

Molecular Recognition Phenomena

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. The ability of macrocycles like cyclodextrins and cucurbiturils to selectively bind certain guests over others is a cornerstone of their utility. nih.govnankai.edu.cn

The shape, size, and electronic properties of both the host cavity and the guest molecule dictate the specificity of the recognition event. For example, the dimensions of the cucurbit numberanalytics.comuril cavity are well-suited for encapsulating aromatic molecules like 2,7-dimethyldiazapyrenium. researchgate.net The regioselectivity of chemical reactions can also be controlled through supramolecular interactions within a pre-reaction complex. researchgate.net Anthracene-containing macrocycles have been shown to encapsulate dienophiles, with the cycloaddition regioselectivity being controlled by non-covalent interactions within the host-guest complex. researchgate.net

Self-Assembly Behaviors in Solution and Solid State

Beyond forming 1:1 host-guest complexes, anthracene derivatives can also self-assemble into larger, ordered structures in both solution and the solid state. This process is governed by intermolecular forces, with π-π stacking being particularly important for planar aromatic molecules. mdpi.com

π-π stacking refers to the non-covalent attractive interaction between aromatic rings. For planar molecules like 2,6- and 2,7-dimethylanthracene, these interactions are a dominant force in determining their solid-state packing and self-assembly in solution. marquette.eduwpmucdn.com

In the solid state, the arrangement of molecules in the crystal lattice is heavily influenced by π-π stacking. mdpi.com The introduction of substituents at the 9 and 10-positions of the anthracene core has been found to strongly affect the solid-state arrangement. mdpi.com For some derivatives, this leads to staggered rows of stacked anthracene cores in a criss-cross pattern. mdpi.com The distance between the stacked aromatic planes is typically in the range of 3.5 to 3.7 Å. mdpi.com

These stacking interactions can have profound effects on the material's properties:

Optical and Electronic Properties: Strong π-stacking can lead to changes in the material's band gap, which can manifest as thermochromism (a reversible color change with temperature). wpmucdn.com

Charge Transport: In organic electronics, efficient π-π stacking is crucial for charge transport, as it facilitates the movement of electrons between molecules. nih.gov

Crystal Engineering: The predictable nature of π-π stacking allows it to be used as a tool in crystal engineering to design materials with specific structures and properties. nih.gov

Hydrogen Bonding and Other Non-Covalent Interactions

The self-assembly of 2,6(7)-dimethylanthracene derivatives is directed by a subtle interplay of non-covalent interactions. rsc.org For the parent 2,6-dimethylanthracene (B15464) molecule, which lacks functional groups capable of forming strong hydrogen bonds, the primary driving forces for aggregation are van der Waals forces and π-π stacking interactions between the electron-rich aromatic cores. comporgchem.comwikipedia.orgcnr.it The substitution pattern influences the electronic properties; 2,6-substitution, for instance, has a nominal effect on the absorption energy but lowers the extinction coefficient, a phenomenon attributed to a different π electron delocalization compared to substitution at the 9,10-positions. rsc.org

To achieve more complex and directional self-assembly, this compound is often functionalized with groups that can participate in stronger, more specific non-covalent interactions. Hydrogen bonding, in particular, is a powerful tool for programming molecular assembly due to its strength and directionality. nih.govd-nb.info By introducing moieties such as carboxylic acids, amides, or phosphonic acids, researchers can instill hydrogen-bonding capabilities into the molecular design. nih.govrsc.org For example, a 2,6-dimethylanthracene core functionalized with phosphonic acid groups was designed for incorporation into self-assembled layers, where hydrogen bonding would play a key role in the structure and stability of the assembly. rsc.org

Other non-covalent forces, such as hydrophobic interactions, are also significant, especially for assemblies in aqueous environments. researchgate.net The combination of these various interactions allows for the precise control over the resulting supramolecular architecture. nih.gov

Table 1: Key Non-Covalent Interactions in the Self-Assembly of this compound Derivatives

Interaction TypeDescriptionRole in Self-AssemblyRelevant Derivatives
π-π Stacking Attractive interaction between the aromatic rings of adjacent anthracene cores. Primarily driven by dispersion forces and electrostatic interactions between π-orbitals. comporgchem.comwikipedia.orgPromotes face-to-face aggregation and columnar stacking of the anthracene units. researchgate.netCore interaction for all derivatives.
Hydrogen Bonding A strong, directional interaction between a hydrogen atom connected to an electronegative atom (donor) and another nearby electronegative atom (acceptor). nih.govProvides specificity and directionality, leading to well-defined, stable supramolecular structures like sheets or fibers. d-nb.inforsc.orgDerivatives functionalized with -COOH, -CONH-, -OH, -PO₃H₂ groups. rsc.org
Van der Waals Forces Weak, non-specific attractions arising from temporary fluctuations in electron density.Contribute to the overall stability of the assembly and are significant in the absence of stronger forces.All derivatives.
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules.A primary driving force for the assembly of amphiphilic derivatives in water. researchgate.netDerivatives with long alkyl chains or other nonpolar moieties.

Formation of Supramolecular Polymers and Nanostructures

The programmed self-assembly of this compound derivatives, guided by the non-covalent interactions described previously, can lead to the formation of a variety of ordered, large-scale structures, including supramolecular polymers and discrete nanostructures. nankai.edu.cn Supramolecular polymers are chain-like structures formed by the sequential, non-covalent association of monomeric units, offering dynamic and responsive properties not typically found in their covalent counterparts. researchgate.net

A specific example of nanostructure formation involves a 2,6-dimethylanthracene derivative functionalized with phosphonic acid groups, which was designed to act as an acceptor molecule. rsc.org This molecule was successfully incorporated into self-assembled bilayers on a zirconium dioxide (ZrO₂) surface, demonstrating the potential for creating layered nano-architectures. rsc.org The structure and stability of these films are dictated by the interplay between the surface binding of the phosphonate (B1237965) groups and the intermolecular interactions of the anthracene units. rsc.org

By modifying the functional groups and assembly conditions, it is possible to create a range of morphologies. For instance, other aromatic systems capable of directional interactions like hydrogen bonding have been shown to form structures such as nanofibers, nanotubes, and helical ribbons. rsc.orgresearchgate.net The introduction of amide functionalities into π-conjugated systems has been shown to drive the formation of supramolecular nanofibers through hydrogen bonding. rsc.org Similarly, pyrene (B120774) derivatives functionalized to promote hydrogen bonding can assemble into complex dendritic or reticulated microstructures. mdpi.com These examples highlight the potential for creating diverse nanostructures from appropriately designed this compound building blocks.

Table 2: Examples of Supramolecular Structures from Anthracene and Other Aromatic Derivatives

Structure TypeFormation PrincipleKey InteractionsPotential 2,6(7)-DMA Analogue
Self-Assembled Bilayers Stepwise assembly of functionalized molecules onto a solid substrate. rsc.orgSurface coordination (e.g., phosphonate-metal oxide), π-π stacking, hydrogen bonding.2,6-bis(methylphosphonic acid)anthracene on ZrO₂. rsc.org
Supramolecular Polymers Linear, directional association of bifunctional monomers in solution. beilstein-journals.orgHydrogen bonding, metal-ligand coordination, π-π stacking. researchgate.netbeilstein-journals.orgDMA derivative with two recognition sites (e.g., ureidopyrimidone).
Nanofibers/Nanoribbons Anisotropic growth driven by strong, directional interactions like hydrogen bonding and π-π stacking. rsc.orgHydrogen bonding, π-π stacking.DMA derivative with amide or peptide functionalities. rsc.orguqam.ca
Vesicles/Micelles Self-assembly of amphiphilic molecules in a selective solvent (e.g., water) to minimize unfavorable interactions. researchgate.netresearchgate.netHydrophobic interactions, hydrogen bonding.DMA derivative with a polar head group and a long alkyl chain.

Photo-Modulated Self-Assembly

A key feature of the anthracene core is its photoreactivity, which allows for external light-based control over supramolecular assembly and disassembly. researchgate.net This photo-responsiveness typically relies on two main photochemical reactions: [4+4] photodimerization and photooxygenation. researchgate.netresearchgate.net

The most common mechanism is the [4+4] photocycloaddition, or photodimerization, which occurs upon irradiation with UV light (typically around 365 nm). researchgate.netresearchgate.net In this reaction, the C9 and C10 positions of two adjacent, suitably aligned anthracene molecules form covalent bonds, creating a cyclobutane-like dimer. sioc-journal.cn This process is highly dependent on the proximity and orientation of the monomers, often facilitated by a pre-organized supramolecular assembly. The dimerization event disrupts the π-conjugation of the anthracene core, leading to significant changes in optical properties (e.g., loss of fluorescence) and can be used to covalently "lock" or otherwise alter a nanostructure. nankai.edu.cn This reaction is often reversible, with the original anthracene monomers being regenerated through thermal treatment or irradiation at a shorter wavelength, making it a powerful tool for creating photoswitchable materials. researchgate.net The 9 and 10 positions of the 2,6-dimethylanthracene core are known to be highly reactive, making them amenable to this transformation. rsc.org

An alternative pathway for photo-modulation is the photooxygenation of the anthracene core to form an endoperoxide. researchgate.net This reaction occurs in the presence of light and molecular oxygen, often facilitated by a photosensitizer, and converts the anthracene moiety at the 9,10-positions into its corresponding endoperoxide. researchgate.net This conversion also disrupts the planarity and aromaticity of the core, which can trigger the disassembly of a supramolecular polymer or nanostructure. researchgate.netresearchgate.net The process can be reversible, with the endoperoxide releasing singlet oxygen upon heating to restore the original anthracene structure. researchgate.net

Table 3: Photo-Modulation Mechanisms for this compound Derivative Assemblies

MechanismStimulusMolecular TransformationEffect on Supramolecular StructureReversibility
[4+4] Photodimerization UV Light (e.g., ~365 nm) researchgate.netnankai.edu.cnCovalent bond formation between the 9,10-positions of two adjacent anthracene cores. sioc-journal.cnCovalent cross-linking within the assembly; disassembly; change in optical properties. nankai.edu.cnYes (Thermal or short-wavelength UV light). researchgate.net
Photooxygenation Visible Light + O₂ (+ Sensitizer) researchgate.netFormation of a 9,10-endoperoxide. researchgate.netDisruption of π-stacking, leading to disassembly of polymers or nanostructures. researchgate.netYes (Thermal). researchgate.net

Derivatization Strategies for Enhanced Functionality

Regioselective Functionalization of the Anthracene (B1667546) Core

The functionalization of the 2,6(7)-dimethylanthracene core with specific regioselectivity is crucial for controlling the resulting molecule's properties. The inherent reactivity of the anthracene nucleus typically favors reactions at the 9 and 10 positions. However, various strategies have been developed to achieve substitution at other positions, including the terminal rings where the methyl groups are located.

Electrophilic Substitution: Electrophilic aromatic substitution reactions on the anthracene core are well-documented. While the central ring is the most reactive, forcing conditions or the presence of directing groups can lead to substitution on the terminal rings. For instance, bromination of activated aromatic systems can be achieved with high regioselectivity. researchgate.net In the case of substituted anthracenes, the position of the incoming electrophile is directed by the existing substituents. The methyl groups at the 2 and 6 positions are activating and direct incoming electrophiles to the ortho and para positions.

Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the functionalization of anthracenes. nsf.gov Typically, anthracene acts as a diene, reacting with dienophiles at the 9,10-positions. nih.gov This is due to both thermodynamic and kinetic factors, as the central ring is more reactive. nih.govresearchgate.net However, by introducing electron-donating groups on the terminal rings, it is possible to alter the regioselectivity of the Diels-Alder reaction. researchgate.net For example, the reaction of 1,5-disubstituted anthracenes with certain dienophiles can lead to the formation of 1,4-cycloadducts, demonstrating that functionalization of the terminal rings is achievable. nih.gov While not directly studying 2,6-dimethylanthracene (B15464), these findings on 1,5-disubstituted anthracenes provide strong evidence for the feasibility of regioselective functionalization of the terminal rings of the anthracene core. nih.govresearchgate.net

A notable challenge in the functionalization of 2,6-dimethylanthracene is the competing reactivity of the 9 and 10 positions. For example, attempts to brominate the methyl substituents on 2,6-dimethylanthracene using N-bromosuccinimide (NBS) were unsuccessful due to the higher reactivity of the 9 and 10 positions of the anthracene core. nih.gov

Introduction of Electron-Donating and Electron-Withdrawing Groups

A primary strategy for tuning the optoelectronic properties of this compound is the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). studypug.comlasalle.edu This creates a "push-pull" system within the molecule, which can significantly alter its absorption and emission characteristics.

Electron-Donating Groups (EDGs): Common EDGs include amino (-NH2), alkoxy (-OR), and alkyl groups. The methyl groups already present in 2,6-dimethylanthracene are weakly electron-donating. The introduction of stronger EDGs, such as a dihexylamino group, can significantly increase the electron density of the anthracene core. nih.gov This generally leads to a bathochromic (red) shift in the absorption and emission spectra.

Electron-Withdrawing Groups (EWGs): Typical EWGs include cyano (-CN), nitro (-NO2), and carbonyl-containing groups like esters and ketones. The introduction of EWGs lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate electron injection in electronic devices. For example, 2,6-donor-acceptor substituted anthracenes with a moderate-strength methoxy (B1213986) donor group and a benzoxazole (B165842) or oxazoline (B21484) acceptor have been synthesized. nih.gov

The combination of EDGs and EWGs on the anthracene scaffold leads to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. The energy of these ICT states is highly sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Synthesis of Anthracene-Based Multi-Chromophoric Systems

The assembly of multiple chromophores in close proximity can lead to novel photophysical properties and applications in areas like light-harvesting and molecular electronics. instras.com Anthracene derivatives, including those based on the 2,6-dimethylanthracene framework, can serve as building blocks for such systems.

Dimers and Oligomers: Dimeric and oligomeric systems containing anthracene units have been synthesized. For instance, dimeric Cinchona alkaloids have been linked with a dimethylanthracene unit. nih.gov While this example uses 9,10-dimethylanthracene (B165754), the principle can be extended to 2,6-dimethylanthracene to create specific spatial arrangements of chromophores. The photochemical dimerization of anthracene units is another route to create multi-chromophoric systems. researchgate.net

Polymers: Polymers incorporating anthracene units have been developed for various applications. For example, poly(ethylene terephthalate-co-2,6-anthracenedicarboxylate) has been synthesized, where the anthracene units can undergo photochemical cross-linking. researchgate.net Copolymers based on 2,6-linked anthracene derivatives have been prepared via Suzuki copolymerization for use in polymer solar cells. rsc.org These polymers exhibit broad absorption and good charge carrier mobilities. rsc.org Similarly, anthracene maleimide-based polymers of intrinsic microporosity have been synthesized and characterized. rsc.org

The synthesis of these multi-chromophoric systems often involves coupling reactions to link the anthracene monomers. The properties of the resulting materials are highly dependent on the nature of the linkage and the substitution pattern on the anthracene core.

Design of Donor-Acceptor Anthracene Structures

The design of donor-acceptor (D-A) structures is a specific and highly effective application of introducing EDGs and EWGs to the this compound framework. These D-A systems are of particular interest for their use as fluorescent probes and in optoelectronic devices. nih.gov

A key example is the synthesis of "Anthradan," an analogue of the well-known fluorescent probe PRODAN. nih.gov Anthradan features a dihexylamino group (donor) and a propionyl group (acceptor) at the 2- and 6-positions of the anthracene core. nih.gov The synthesis of such asymmetrically substituted anthracenes often starts from commercially available 2,6-diaminoanthraquinone. nih.gov A significant challenge in the synthesis is the selective functionalization of one amino group while leaving the other intact or converting it to a different functional group. nih.gov

The photophysical properties of these D-A anthracenes are highly dependent on the solvent environment. For instance, 2-cyano-6-dihexylaminoanthracene and 2-propionyl-6-dihexylaminoanthracene (Anthradan) exhibit polarity-sensitive emission. nih.gov The table below summarizes the photophysical properties of some 2,6-donor-acceptor anthracene derivatives.

Compound NameDonor GroupAcceptor GroupSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield
2-Cyano-6-dihexylaminoanthracene-N(C6H13)2-CNHexane4454730.81
2-Cyano-6-dihexylaminoanthracene-N(C6H13)2-CNDMSO4675690.38
2-Propionyl-6-dihexylaminoanthracene (Anthradan)-N(C6H13)2-C(O)CH2CH3Hexane4394640.91
2-Propionyl-6-dihexylaminoanthracene (Anthradan)-N(C6H13)2-C(O)CH2CH3DMSO4645680.35

Data compiled from a study on long-wavelength analogues of PRODAN. nih.gov

The significant Stokes shift and high quantum yields in nonpolar solvents make these compounds promising candidates for applications in biological imaging. nih.gov

Incorporation of Heteroatoms for Modulating Electronic Structures

The introduction of heteroatoms, such as nitrogen, sulfur, or boron, into the aromatic framework of anthracene is a sophisticated strategy to modulate its electronic structure. nsf.gov This approach can lead to materials with tailored HOMO/LUMO energy levels, enhanced charge transport properties, and novel photophysical behaviors.

A notable example is the synthesis of linearly extended BN-fused polycyclic aromatic hydrocarbons from 2,6-di(pyrid-2-yl)-9,10-diphenylanthracene. nsf.gov In this work, electrophilic borylation of the nitrogen-containing precursor leads to the formation of 5-membered BN heterocycles fused to the anthracene core. nsf.gov This "BN for CC" substitution results in a selective lowering of the LUMO energy, leading to a reduced HOMO-LUMO gap compared to the all-carbon analogue. nsf.gov The resulting fluorinated derivative, Py-BPf, exhibits strong yellow-green fluorescence and is an effective singlet oxygen sensitizer (B1316253). nsf.gov

The synthesis of aza-derivatives of anthracene has also been explored. For example, 2-aza-9,10-diphenylanthracene has been synthesized via a strain-promoted Diels-Alder cycloaddition of a strained azacyclic alkyne. nih.gov While this example does not start from 2,6-dimethylanthracene, it demonstrates a powerful method for incorporating nitrogen into the anthracene scaffold. The introduction of the nitrogen atom was found to cause a red shift in the electroluminescence of OLED devices. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 2,6-dimethylanthracene (B15464) is a critical area of future research. While traditional methods have been established, they often involve harsh conditions or produce significant waste. epa.gov A promising approach involves utilizing renewable biomass resources. For instance, a method for preparing 2,6-dimethylanthracene from isoprene (B109036) and 1,4-benzoquinone, both of which can be derived from biomass, has been proposed. google.com This process involves a two-step Diels-Alder reaction followed by dehydrogenation and deoxidation. google.com

Further research should focus on:

Catalyst Development: Investigating more efficient and recyclable catalysts for the key reaction steps. The use of metal catalysts on various supports has shown promise, with yields of 50-97% being reported under specific conditions. google.com

Green Solvents: Exploring the use of greener solvents or even solvent-free conditions to minimize the environmental impact of the synthesis.

Process Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity while minimizing energy consumption. A patented method reports a productive rate of over 94.5% with high purity. google.com

Exploration of New Application Areas for Dimethylanthracene Derivatives

The unique photophysical properties of dimethylanthracene derivatives make them attractive candidates for a wide range of applications. While their use in organic light-emitting diodes (OLEDs) and as fluorescent probes is recognized, there is significant potential for expansion into other areas. ontosight.ai

Future application-oriented research could include:

Singlet Oxygen Generation: Dimethylanthracene derivatives are known to react with singlet oxygen, forming endoperoxides. mdpi.com This property can be harnessed in photodynamic therapy and for the photosensitized oxidation of various substrates. semanticscholar.orgresearchgate.net

Molecular Upconversion: Dimethylanthracene has been identified as a suitable acceptor molecule in triplet-triplet annihilation (TTA) based molecular upconversion systems, which have potential applications in solar energy conversion. google.com

Organic Electronics: The functionalization of materials like graphene with dimethylanthracene derivatives through π–π interactions can modulate their electronic properties, opening doors for new nanoelectronic devices. acs.org

Sensors: The fluorescence of dimethylanthracene derivatives can be quenched or enhanced in the presence of specific analytes, making them suitable for the development of chemical sensors.

Advanced Computational Design of Functional Dimethylanthracene Materials

Computational modeling is a powerful tool for predicting the properties of new materials and guiding experimental synthesis. utwente.nl Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, spectral properties, and reactivity of dimethylanthracene derivatives. researchgate.netutexas.edu

Future computational efforts should be directed towards:

Predicting Photophysical Properties: Accurately predicting absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics to design molecules with tailored optical properties.

Modeling Molecular Interactions: Simulating the interactions of dimethylanthracene derivatives with other molecules and materials, such as in host-guest systems or at interfaces, to understand and predict their behavior in complex environments.

Designing Novel Molecular Motors: Computational studies can aid in the design of light-driven molecular motors based on dimethylanthracene scaffolds with improved quantum efficiency. acs.org

Energetic Materials: Computational design can be used to explore the potential of dimethylanthracene derivatives in the development of new energetic compounds through reactions like the Diels-Alder reaction. researchgate.net

Integration into Hybrid Organic-Inorganic Systems

The combination of dimethylanthracene derivatives with inorganic materials can lead to hybrid systems with synergistic properties and novel functionalities.

Promising areas for future research include:

Nanoclay Hybrids: The development of water-soluble singlet oxygen monitors by incorporating 9,10-dimethylanthracene (B165754) into nanoclay carriers like Laponite has been demonstrated. acs.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Incorporating dimethylanthracene moieties into the structure of MOFs and COFs could lead to materials with enhanced porosity, gas storage capacity, and catalytic activity. rsc.org

Hybrid Solar Cells: The use of dimethylanthracene derivatives as components in hybrid organic-inorganic solar cells, for instance, in conjunction with metal oxide nanostructures, is an area with significant potential. rsc.org

Organogels: Embedding photoactive nanoclusters within organogels containing dimethylanthracene derivatives can create new soft materials with applications in photocatalysis and sensing. scilit.com

Tailoring Excited-State Dynamics for Specific Photophysical Outcomes

A fundamental understanding and control of the excited-state dynamics of dimethylanthracene derivatives are crucial for optimizing their performance in various photophysical applications. Ultrafast spectroscopic techniques are instrumental in probing these dynamics.

Future research in this domain should focus on:

Solvent Effects: Investigating how the solvent polarity and viscosity influence the rates of charge separation, recombination, and structural relaxation in the excited state. acs.orgunige.ch

Substituent Effects: Systematically studying how different substituents on the anthracene (B1667546) core affect the excited-state lifetimes, decay pathways, and the formation of transient species like excimers. acs.org

Coherent Control: Exploring the possibility of using shaped laser pulses to selectively populate specific excited states and control the outcome of photochemical reactions.

Molecular Motors: Elucidating the detailed excited-state dynamics that drive the unidirectional rotation in photochemical molecular motors based on dimethylanthracene to improve their efficiency and speed. acs.org

Q & A

Q. What are the established methods for synthesizing 2,6(7)-Dimethylanthracene, and how can reaction conditions be optimized for high purity?

Synthesis typically involves Friedel-Crafts alkylation or cyclization of pre-functionalized anthracene precursors. For example, methyl-substituted anthracenes can be synthesized via methyllithium-mediated alkylation of halogenated intermediates, as demonstrated in studies on related dimethylbenz[a]anthracenes . Optimization includes controlling stoichiometry, temperature (e.g., cryogenic conditions for radical stabilization), and purification via recrystallization or column chromatography. Purity validation requires HPLC with certified reference standards (e.g., TRC D462250) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • NMR : Methyl group positions are confirmed via 1^1H and 13^{13}C NMR, with methyl protons appearing as singlets (δ 2.5–3.0 ppm) due to symmetry in 2,6-substitution .
  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) and TRC-certified standards (e.g., TRC D462250) for retention time matching .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M+H]+^+ at m/z 206.28 (C16_{16}H14_{14}) .

Q. What are the key electronic properties of this compound that influence its reactivity in radical reactions?

Methyl groups induce hyperconjugative effects, stabilizing cation/anion radicals. Electron spin resonance (ESR) studies reveal spin density distribution patterns, where methyl substitution at 2,6-positions enhances radical stability compared to 9,10-dimethyl isomers . These properties are critical for designing redox-active materials or studying electron-transfer mechanisms.

Advanced Research Questions

Q. How does the substitution pattern of methyl groups in this compound affect its photophysical properties compared to other dimethylanthracene isomers?

The 2,6(7)-substitution disrupts π-conjugation symmetry, reducing fluorescence quantum yields (Φf_f) compared to 9,10-dimethylanthracene (Φf_f = 0.93). Computational modeling of radiative rate coefficients and experimental pressure-dependent studies can resolve discrepancies in non-radiative decay pathways . Time-resolved fluorescence spectroscopy is recommended to quantify excited-state dynamics.

Q. What challenges arise in detecting this compound in environmental samples, and what analytical strategies improve sensitivity?

Challenges include low environmental concentrations and co-elution with structurally similar PAHs. Solutions:

  • GC-MS/MS : Use selective ion monitoring (SIM) for m/z 206.28 and collision-induced dissociation (CID) to isolate fragment ions.
  • Isotope Dilution : Spike samples with deuterated internal standards (e.g., D6_6-labeled analogs) to correct matrix effects .
  • Alkyl-PAH Prioritization : Include this compound in EPA-compliant PAH panels for marine pollution studies .

Q. What methodologies are employed to study the hyperconjugative effects in this compound using electron spin resonance spectroscopy?

  • Radical Generation : Electrochemically generate cation/anion radicals in aprotic solvents (e.g., acetonitrile) under inert atmospheres .
  • ESR Parameters : Measure g-values and hyperfine coupling constants (HFCC) to map spin density distribution. For this compound, methyl groups exhibit negligible HFCC due to symmetry, contrasting with 2,3-dimethyl isomers .
  • Computational Validation : Compare experimental ESR data with DFT calculations (e.g., B3LYP/6-311G**) to validate hyperconjugation models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.